molecular formula C15H17NO3S B090339 3-((Ethylphenylamino)methyl)benzenesulfonic acid CAS No. 101-11-1

3-((Ethylphenylamino)methyl)benzenesulfonic acid

Cat. No.: B090339
CAS No.: 101-11-1
M. Wt: 291.4 g/mol
InChI Key: BQGRVFPPZJPWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Ethylphenylamino)methyl)benzenesulfonic acid is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(N-ethylanilino)methyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(17,18)19/h3-11H,2,12H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGRVFPPZJPWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029136
Record name 3-((Ethylphenylamino)methyl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Benzenesulfonic acid, 3-[(ethylphenylamino)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

101-11-1
Record name 3-[(Ethylphenylamino)methyl]benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((Ethylphenylamino)methyl)benzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-[(ethylphenylamino)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-((Ethylphenylamino)methyl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-N-ethylanilinotoluene-3-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-((ETHYLPHENYLAMINO)METHYL)BENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CA7X98HXU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-((Ethylphenylamino)methyl)benzenesulfonic acid, a key intermediate in the dye industry.[1][2] This document details the synthetic protocols, purification methods, and analytical characterization of the compound.

Compound Identification and Properties

This compound, also known as N-ethyl-N-(3-sulfobenzyl)aniline, is an aromatic sulfonic acid.[3][4] Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 3-[(N-ethylanilino)methyl]benzenesulfonic acid[3]
Synonyms N-ethyl-N-(3-sulfobenzyl)aniline, alpha-(N-Ethylanilino)-m-toluenesulfonic acid[3]
CAS Number 101-11-1[3]
Molecular Formula C₁₅H₁₇NO₃S[3][5]
Molecular Weight 291.37 g/mol [3][5]
Appearance White to off-white solid[2]
Purity (Typical) >99%[2]
Solubility Soluble in water
Primary Use Intermediate for dyes

Synthesis

The primary synthetic route to this compound is the direct sulfonation of N-ethyl-N-benzylaniline using a strong sulfonating agent, such as fuming sulfuric acid (oleum).[2][6] The sulfonic acid group is directed to the meta-position on the benzyl ring.[6]

Synthetic Workflow

The overall synthesis process can be visualized as a three-stage workflow: reaction, workup, and purification.

SynthesisWorkflow Synthesis Workflow for this compound cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage start Start: N-ethyl-N-benzylaniline reaction Sulfonation with Fuming Sulfuric Acid (20-30% SO₃) start->reaction dilution Controlled Dilution with Water reaction->dilution precipitation Precipitation of Product dilution->precipitation filtration Centrifugation/Filtration precipitation->filtration washing Washing with Water filtration->washing drying Drying washing->drying end Final Product drying->end LogicalRelationships Key Parameter Relationships in Synthesis cluster_0 Reaction Control cluster_1 Outcome temp Reaction Temperature (72-95°C) purity Product Purity (>99%) temp->purity influences byproducts Byproduct Formation (e.g., disulfonated products) temp->byproducts affects rate Addition Rate of Oleum (1.5-2 hours) rate->temp controls rate->byproducts minimizes ratio Reactant Ratio (N-ethyl-N-benzylaniline:SO₃) yield Product Yield ratio->yield determines ratio->byproducts influences

References

Unraveling the Enigma: The Mechanism of Action of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of publicly available scientific literature and chemical databases, the biological mechanism of action for the compound 3-((Ethylphenylamino)methyl)benzenesulfonic acid remains uncharacterized. Current information is limited to its chemical identity and its application as an intermediate in dye synthesis, with no documented pharmacological effects, signaling pathway interactions, or in vitro experimental data.

As of late 2025, a comprehensive search has yielded no peer-reviewed studies or technical reports detailing the pharmacological properties of this compound. Chemical repositories such as PubChem provide foundational data on its structure (Molecular Formula: C15H17NO3S) and identification (CAS Number: 101-11-1), but lack any information regarding its biological activity.[1][2]

The available information points towards its use primarily in the chemical manufacturing sector. One notable application is as a precursor in the synthesis of certain dyes, for instance, in the production of Acid Blue 15.[3] This industrial application does not provide any insight into potential interactions with biological systems.

Due to the absence of research into its biological effects, key data points required for a technical guide—such as quantitative metrics of biological activity (e.g., IC50, Ki, or EC50 values), detailed experimental protocols from in vitro or in vivo studies, and established signaling pathway associations—are non-existent.

Consequently, the creation of a detailed technical guide or whitepaper for a research-focused audience, as requested, is not feasible at this time. The mandatory requirements for data tables summarizing quantitative data, detailed experimental methodologies, and diagrams of signaling pathways cannot be fulfilled without the foundational scientific research.

Further investigation into the biological effects of this compound would be necessary to elucidate any potential mechanism of action. Such research would involve initial screening for biological activity, target identification, and subsequent in-depth studies to map its interaction with cellular and molecular pathways. Until such studies are conducted and published, its role in a biological context remains an open question.

References

In Vitro Evaluation of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological profile of 3-((Ethylphenylamino)methyl)benzenesulfonic acid have not yielded specific in vitro evaluation data. The compound, identified by CAS Number 101-11-1, is primarily cataloged as a chemical intermediate, particularly in the synthesis of dyes.[1][2][3] Its use in industrial applications appears to be its most prominent characteristic based on current information.

A broader search for the biological activities of structurally related compounds, such as aromatic sulfonic acids and N-alkylanilines, provides some general context but no direct data for the target molecule. For instance, some sulfonic acid esters have been evaluated for genotoxicity, with findings indicating that the potential for mutagenic effects can vary based on the specific ester group. However, these studies do not include this compound itself. Similarly, while N-alkylanilines are recognized as important precursors in the synthesis of various pharmaceuticals, this general applicability does not translate to specific in vitro data for this particular benzenesulfonic acid derivative.

Due to the lack of available in vitro studies, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to the biological effects of this compound at this time. The core requirements for an in-depth technical guide or whitepaper on its in vitro evaluation, as requested, cannot be fulfilled based on the current body of scientific literature.

Chemical and Physical Properties

While biological data is scarce, fundamental chemical and physical properties of this compound have been reported and are summarized below.

PropertyValueSource
CAS Number 101-11-1[1][3]
Molecular Formula C15H17NO3S[1][4]
Molecular Weight 291.37 g/mol [3][4]
Synonyms N-Ethyl-N-(3-sulfobenzyl)aniline, alpha-(N-Ethylanilino)-m-toluenesulfonic acid[1][3]

Experimental Workflow for Future In Vitro Evaluation

Should researchers undertake an in vitro evaluation of this compound, a general experimental workflow could be proposed. This hypothetical workflow is presented to illustrate the types of studies that would be necessary to build a comprehensive biological profile.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cellular Effects Compound Acquisition Compound Acquisition Cytotoxicity Assays Cytotoxicity Assays Compound Acquisition->Cytotoxicity Assays Initial Viability Primary Target Screening Primary Target Screening Cytotoxicity Assays->Primary Target Screening Concentration Range Enzyme Inhibition Assays Enzyme Inhibition Assays Primary Target Screening->Enzyme Inhibition Assays Identified Targets Receptor Binding Assays Receptor Binding Assays Primary Target Screening->Receptor Binding Assays Identified Targets Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis Receptor Binding Assays->Signaling Pathway Analysis Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling Protein Expression Analysis Protein Expression Analysis Signaling Pathway Analysis->Protein Expression Analysis Data Interpretation Data Interpretation Gene Expression Profiling->Data Interpretation Protein Expression Analysis->Data Interpretation

Caption: A hypothetical workflow for the in vitro evaluation of a novel compound.

Further research is required to determine if this compound possesses any significant biological activity that would warrant the in-depth in vitro evaluation sought by drug development professionals. At present, it remains primarily characterized as an industrial chemical intermediate.

References

Preliminary Toxicity Screening of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive preliminary toxicity screening of 3-((Ethylphenylamino)methyl)benzenesulfonic acid. Due to the limited availability of direct toxicological data for this specific compound, this guide synthesizes information from structurally related analogues, including benzenesulfonic acid derivatives and N-alkylanilines, to forecast a potential toxicological profile. This document outlines predicted metabolic pathways, proposes a battery of standard toxicological assays for a comprehensive evaluation, and presents detailed experimental protocols based on internationally recognized guidelines. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding of the potential toxicological risks associated with this compound and to provide a strategic framework for its empirical toxicological assessment.

Introduction

This guide provides a preliminary assessment of the potential toxicity of this compound by examining the known toxicological profiles of its constituent chemical classes. Furthermore, it outlines a recommended testing strategy and detailed methodologies for key in vitro and in vivo assays to enable a thorough toxicological evaluation.

Predicted Metabolic Pathways

The metabolic fate of this compound is anticipated to involve pathways characteristic of both N-alkylanilines and aromatic sulfonic acids. The primary metabolic transformations are expected to be mediated by cytochrome P450 (CYP450) enzymes in the liver.

N-Alkylaniline Moiety Metabolism: The N-ethylphenylamino portion of the molecule is susceptible to several CYP450-mediated reactions:

  • N-Dealkylation: The ethyl group can be removed to form N-(3-sulfobenzyl)aniline. This is a common metabolic pathway for N-alkylanilines[1].

  • α-Carbon Hydroxylation: Hydroxylation of the carbon atom attached to the nitrogen can lead to the formation of an unstable carbinolamine, which can then break down to release acetaldehyde and the corresponding aniline derivative. This metabolic α-C-oxidation is mediated by a cytochrome P-450-dependent pathway[2][3].

  • N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide metabolite. This N-oxidation is mediated by a flavoprotein amine oxidase[2][3]. N-oxidation of tertiary anilines is not influenced by many common CYP450 inhibitors[2][3].

  • Aromatic Hydroxylation: The phenyl ring of the N-alkylaniline moiety can undergo hydroxylation at various positions.

Benzenesulfonic Acid Moiety Metabolism: The benzenesulfonic acid group is generally considered to be a hydrophilic moiety that facilitates excretion.

  • Sulfation: Sulfation is a major Phase II detoxification pathway that increases the water solubility of compounds, promoting their elimination via urine and/or bile[4][5]. While the sulfonic acid group is already a sulfate, further conjugation is less likely. The primary role of this moiety is likely to enhance the polarity of the molecule and its metabolites.

  • Desulfonation: While less common in mammals for aromatic sulfonic acids, some microorganisms are capable of desulfonation[6]. The potential for in vivo desulfonation in mammals is considered low but cannot be entirely ruled out without empirical data.

The interplay of these pathways will determine the overall toxicokinetic profile of the compound and the nature of its metabolites, some of which could be more or less toxic than the parent molecule.

Predicted Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_metabolites Metabolites Parent Compound This compound N-Dealkylation N-Dealkylation Parent Compound->N-Dealkylation CYP450 alpha-C-Hydroxylation α-Carbon Hydroxylation Parent Compound->alpha-C-Hydroxylation CYP450 N-Oxidation N-Oxidation Parent Compound->N-Oxidation FMO Aromatic_Hydroxylation Aromatic Hydroxylation Parent Compound->Aromatic_Hydroxylation CYP450 Dealkylated_Metabolite N-(3-sulfobenzyl)aniline N-Dealkylation->Dealkylated_Metabolite Carbinolamine Carbinolamine Intermediate alpha-C-Hydroxylation->Carbinolamine N-Oxide N-Oxide Metabolite N-Oxidation->N-Oxide Hydroxylated_Metabolites Hydroxylated Metabolites Aromatic_Hydroxylation->Hydroxylated_Metabolites Sulfation Sulfation (of hydroxylated metabolites) Conjugated_Metabolites Conjugated Metabolites Sulfation->Conjugated_Metabolites Glucuronidation Glucuronidation (of hydroxylated metabolites) Glucuronidation->Conjugated_Metabolites Excretion Excretion Dealkylated_Metabolite->Excretion N-Oxide->Excretion Hydroxylated_Metabolites->Sulfation Hydroxylated_Metabolites->Glucuronidation Conjugated_Metabolites->Excretion In Vitro Cytotoxicity Assay Workflow cluster_setup Assay Setup cluster_exposure Exposure cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Prepare_Compound Prepare Serial Dilutions of Test Compound Add_Compound Add Compound to Cells Prepare_Compound->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_Reagent Add Cytotoxicity Reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Incubate_Reagent->Measure_Signal Calculate_Viability Calculate % Cell Viability Measure_Signal->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50 Acute Oral Toxicity Testing Workflow (OECD 423) cluster_prep Preparation cluster_dosing Dosing and Observation cluster_decision Decision Point cluster_next_step Next Steps Select_Animals Select Animals (e.g., female rats) Select_Dose Select Starting Dose Level Select_Animals->Select_Dose Administer_Dose Administer Single Oral Dose Select_Dose->Administer_Dose Observe_Animals Observe for 14 Days (mortality, clinical signs) Administer_Dose->Observe_Animals Outcome Outcome? Observe_Animals->Outcome Stop_Test Stop Test and Classify Outcome->Stop_Test Sufficient Data for Classification Dose_Next_Group Dose Next Group at Lower or Higher Level Outcome->Dose_Next_Group Insufficient Data

References

In-Depth Technical Guide: Solubility and Stability of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 3-((Ethylphenylamino)methyl)benzenesulfonic acid (EBS). While specific experimental data for EBS is not publicly available, this document outlines standardized protocols and best practices relevant to the characterization of this and similar aromatic sulfonic acid derivatives.

Physicochemical Properties of EBS

This compound is an aromatic sulfonic acid. A summary of its key identifiers and computed properties is presented in Table 1.

PropertyValueSource
IUPAC Name 3-[(N-ethylanilino)methyl]benzenesulfonic acid--INVALID-LINK--
CAS Number 101-11-1--INVALID-LINK--
Molecular Formula C₁₅H₁₇NO₃S--INVALID-LINK--
Molecular Weight 291.37 g/mol --INVALID-LINK--
Physical Description Solid--INVALID-LINK--

Solubility Assessment

The solubility of a drug substance is a critical parameter influencing its bioavailability and formulation development. For a sulfonic acid derivative such as EBS, solubility is expected to be pH-dependent.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of EBS in a given solvent system at a constant temperature.

Materials:

  • This compound (EBS) powder

  • Solvents: Purified water, phosphate buffer solutions (pH 2.0, 4.5, 6.8, 7.4), and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of EBS powder to a series of vials, each containing a known volume of the desired solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to separate the supernatant from the solid material.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of EBS in the diluted sample using a validated HPLC method.

  • Measure the pH of the saturated solution.

Data Presentation: The solubility data should be presented in a clear, tabular format.

Solvent SystemTemperature (°C)pH (at saturation)Solubility (mg/mL)
Purified Water25
Phosphate Buffer252.0
Phosphate Buffer254.5
Phosphate Buffer256.8
Phosphate Buffer257.4
Ethanol25N/A
Methanol25N/A
Acetonitrile25N/A
Purified Water37
Phosphate Buffer372.0
Phosphate Buffer374.5
Phosphate Buffer376.8
Phosphate Buffer377.4
Dissolution Testing for Poorly Soluble Forms

If EBS exhibits poor solubility, dissolution enhancement strategies may be necessary. Dissolution testing is crucial to evaluate the performance of different formulations.

Objective: To assess the rate and extent of dissolution of EBS from a solid dosage form.

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.

Media: Dissolution media should be selected based on the physiological pH range of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Surfactants may be added for poorly soluble compounds to achieve sink conditions.

Experimental Workflow:

Dissolution_Testing_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Prep_Media Prepare Dissolution Media Prep_Apparatus Set Up USP Apparatus 2 Prep_Media->Prep_Apparatus Transfer Media Start_Test Introduce Dosage Form Prep_Apparatus->Start_Test Prep_Sample Prepare EBS Dosage Form Prep_Sample->Start_Test Collect_Samples Collect Aliquots at Time Intervals Start_Test->Collect_Samples Begin Rotation Filter_Samples Filter Samples Collect_Samples->Filter_Samples Analyze_HPLC Analyze by HPLC Filter_Samples->Analyze_HPLC Plot_Profile Plot Dissolution Profile Analyze_HPLC->Plot_Profile

Dissolution testing workflow for EBS dosage forms.

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. The International Council for Harmonisation (ICH) provides guidelines for stability testing.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of EBS under various stress conditions.

Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5]

Procedure:

  • Prepare solutions of EBS in the respective stress media.

  • For thermal and photostability, expose the solid drug substance.

  • Include control samples stored under normal conditions.

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using a stability-indicating HPLC method capable of separating the parent drug from its degradation products.

Data Presentation:

Stress ConditionDurationTemperature% DegradationMajor Degradants (if identified)
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp.
Dry Heat48 hours80°C
PhotostabilityAs per ICH Q1BN/A

Logical Flow for Forced Degradation Studies:

Forced_Degradation_Logic cluster_setup Study Setup cluster_exposure Exposure cluster_analysis Analysis & Evaluation Prepare_EBS Prepare EBS Samples (Solid & Solution) Expose_Acid Acid Hydrolysis Prepare_EBS->Expose_Acid Expose_Base Base Hydrolysis Prepare_EBS->Expose_Base Expose_Oxidation Oxidation Prepare_EBS->Expose_Oxidation Expose_Thermal Thermal Prepare_EBS->Expose_Thermal Expose_Photo Photostability Prepare_EBS->Expose_Photo Prepare_Stress Prepare Stress Conditions Prepare_Stress->Expose_Acid Prepare_Stress->Expose_Base Prepare_Stress->Expose_Oxidation Prepare_Stress->Expose_Thermal Prepare_Stress->Expose_Photo Analyze_Samples Analyze by Stability-Indicating HPLC Expose_Acid->Analyze_Samples Expose_Base->Analyze_Samples Expose_Oxidation->Analyze_Samples Expose_Thermal->Analyze_Samples Expose_Photo->Analyze_Samples Identify_Degradants Identify & Characterize Degradants Analyze_Samples->Identify_Degradants Evaluate_Stability Evaluate Intrinsic Stability Identify_Degradants->Evaluate_Stability

Logical flow of forced degradation studies for EBS.
Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance stored in its proposed packaging to establish the re-test period or shelf life.

Objective: To evaluate the stability of EBS under recommended storage conditions over a prolonged period.

Conditions (as per ICH Q1A guidelines):

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

  • Package the EBS drug substance in the proposed container closure system.

  • Place the samples in stability chambers maintained at the specified conditions.

  • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Data Presentation:

Storage ConditionTime Point (Months)AppearanceAssay (%)Total Impurities (%)
25°C/60%RH0
3
6
...
40°C/75%RH0
3
6

Analytical Methodologies

A validated, stability-indicating HPLC method is crucial for both solubility and stability studies.

Typical HPLC Parameters:

  • Column: C18, e.g., 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis at a wavelength of maximum absorbance for EBS.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The execution of these studies will generate the necessary data to support formulation development and regulatory submissions.

References

Computational Modeling of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid Interactions: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical computational workflow for investigating the interactions of 3-((Ethylphenylamino)methyl)benzenesulfonic acid, a compound primarily utilized as a dye intermediate, with a plausible biological target.[1][2] In the absence of specific documented biological activity for this molecule, this paper outlines a robust, multi-faceted computational strategy employing molecular docking and molecular dynamics simulations to predict and analyze its potential binding affinity and interaction mechanisms. The methodologies detailed herein are designed to serve as a practical guide for researchers seeking to explore the bioactivity of novel or under-characterized small molecules. All computational protocols and data presentation formats are structured to be readily adaptable for similar in silico drug discovery and molecular interaction studies.

Introduction

This compound is a synthetic organic compound with the molecular formula C15H17NO3S.[1] Its primary documented application is in the manufacturing of dyes.[1][2] While its chemical properties are established, there is a significant gap in the scientific literature regarding its biological activities and potential interactions with macromolecular targets. This whitepaper presents a hypothetical yet scientifically rigorous computational framework to elucidate the potential interactions of this molecule, thereby showcasing a generalizable approach for the initial stages of drug discovery and toxicological assessment of industrial chemicals.

For the purpose of this guide, we have selected Human Carbonic Anhydrase II (CA II) as a representative protein target. This selection is based on the well-documented inhibitory activity of various sulfonamide-containing compounds against this enzyme class.[3][4][5] The protocols outlined below are, however, broadly applicable to other protein targets.

Computational Methodologies

A sequential and integrated computational approach is proposed, commencing with molecular docking to predict the binding pose and affinity, followed by molecular dynamics simulations to assess the stability of the predicted complex and delve deeper into the dynamics of the interaction.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] This method is instrumental in virtual screening and for generating initial hypotheses about ligand-protein interactions.

  • Preparation of the Receptor (Carbonic Anhydrase II):

    • The 3D crystallographic structure of Human Carbonic Anhydrase II is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the PDB file.

    • Polar hydrogens are added to the protein structure, and Gasteiger charges are computed using AutoDock Tools.[8][9]

    • The prepared protein structure is saved in the PDBQT file format.

  • Preparation of the Ligand (this compound):

    • The 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw or MarvinSketch) and saved in a standard format (e.g., MOL or SDF).

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined using AutoDock Tools.

    • The prepared ligand is saved in the PDBQT file format.

  • Docking Simulation:

    • A grid box is defined to encompass the active site of Carbonic Anhydrase II. The dimensions and center of the grid box are determined based on the location of the catalytic zinc ion and surrounding residues.

    • The docking simulation is performed using AutoDock Vina, which employs a Lamarckian genetic algorithm for conformational searching.[8]

    • The simulation generates a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

The following table summarizes hypothetical docking results for this compound with Carbonic Anhydrase II.

Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5His94, His96, His119, Thr199, Thr200
2-8.2Val121, Leu198, Pro202
3-7.9Gln92, Asn62
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time.[10][11][12][13] This method allows for the assessment of the stability of the ligand-protein complex predicted by docking and provides insights into the nuanced conformational changes and intermolecular interactions.

  • System Preparation:

    • The top-ranked docked pose of the this compound-Carbonic Anhydrase II complex is selected as the starting structure.

    • The complex is placed in a cubic simulation box with a minimum distance of 1.0 nm between the protein and the box edges.

    • The simulation box is solvated with a suitable water model (e.g., TIP3P).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Simulation Parameters:

    • A suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand) is applied.

    • The system undergoes energy minimization to remove steric clashes.

    • The system is then subjected to a two-phase equilibration: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

    • The production MD simulation is run for a duration of 100 nanoseconds.

The trajectory from the MD simulation is analyzed to extract quantitative data on the stability and dynamics of the complex.

Analysis MetricDescriptionHypothetical Outcome
Root Mean Square Deviation (RMSD)Measures the average deviation of the protein backbone and ligand heavy atoms from their initial positions.A stable RMSD plot for both the protein and the ligand would indicate a stable complex.
Root Mean Square Fluctuation (RMSF)Indicates the fluctuation of individual residues around their average positions.Higher RMSF values in loop regions and lower values in the active site would suggest a stable binding pocket.
Hydrogen Bond AnalysisQuantifies the number and duration of hydrogen bonds formed between the ligand and the protein.Persistent hydrogen bonds with key active site residues would confirm a stable interaction.
Binding Free Energy Calculation(e.g., MM/PBSA or MM/GBSA) Estimates the binding free energy from the MD trajectory.A negative binding free energy would indicate a favorable interaction.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language) to illustrate the computational pipelines described in this guide.

experimental_workflow cluster_docking Molecular Docking Workflow cluster_md Molecular Dynamics Workflow receptor_prep Receptor Preparation (Carbonic Anhydrase II) docking Docking Simulation (AutoDock Vina) receptor_prep->docking ligand_prep Ligand Preparation (Target Compound) ligand_prep->docking analysis_docking Analysis of Docking Poses and Binding Affinities docking->analysis_docking system_prep System Preparation (Docked Complex) analysis_docking->system_prep Select Top Pose equilibration System Equilibration (NVT and NPT) system_prep->equilibration md_run Production MD Simulation (GROMACS) equilibration->md_run analysis_md Trajectory Analysis (RMSD, RMSF, H-Bonds) md_run->analysis_md

Figure 1: A comprehensive workflow diagram illustrating the sequential process of molecular docking followed by molecular dynamics simulation.

logical_relationship compound 3-((Ethylphenylamino)methyl) benzenesulfonic acid docking Molecular Docking compound->docking target Hypothetical Target (e.g., Carbonic Anhydrase II) target->docking binding_prediction Binding Affinity and Pose Prediction docking->binding_prediction md Molecular Dynamics stability_analysis Complex Stability and Dynamics Analysis md->stability_analysis binding_prediction->md

Figure 2: A logical diagram showing the relationship between the compound, its hypothetical target, and the computational methods used for analysis.

Conclusion

This technical guide has detailed a hypothetical yet robust computational framework for investigating the molecular interactions of this compound. By employing molecular docking and molecular dynamics simulations, it is possible to generate valuable predictive data on the binding affinity, interaction patterns, and stability of the compound with a plausible biological target. The methodologies and workflows presented here serve as a foundational protocol for the in silico assessment of under-characterized small molecules, providing a critical first step in exploring their potential bioactivity and guiding future experimental validation. This approach is not only cost-effective but also aligns with the principles of modern drug discovery and toxicological screening.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the patent landscape surrounding 3-((ethylphenylamino)methyl)benzenesulfonic acid and structurally related compounds. While the primary documented industrial application of this compound (CAS No. 101-11-1) is as an intermediate in the synthesis of dyes, the broader class of benzenesulfonic acid and sulfonamide derivatives has garnered significant attention in the pharmaceutical industry. This whitepaper delves into the existing patent literature to elucidate the therapeutic potential, key players, and methodologies relevant to researchers and professionals in drug development. The analysis covers patented synthesis methods, therapeutic applications, and available biological data, offering a comprehensive overview for strategic research and development.

Introduction: The Emerging Potential of Benzenesulfonic Acid Derivatives

Benzenesulfonic acids and their derivatives are a versatile class of organic compounds. While their initial applications were predominantly in the dye industry, their structural motifs have proven to be valuable scaffolds in medicinal chemistry. The sulfonic acid group, with its strong acidic nature and ability to form stable salts, can enhance the pharmacokinetic properties of drug candidates. This, coupled with the diverse substitutions possible on the benzene ring and the amino side chain, allows for the fine-tuning of biological activity. This guide focuses on the patent landscape of this compound and its structural relatives to identify opportunities and challenges for future drug discovery efforts.

Patent Landscape Analysis

The patent landscape for this compound itself is limited, with public databases listing a small number of patents primarily related to its use in manufacturing. However, a broader search for structurally similar benzenesulfonic acid and benzenesulfonamide derivatives reveals a rich and active area of research and development in the pharmaceutical sector.

Key Therapeutic Areas

Patents for compounds structurally related to this compound span a wide range of therapeutic indications. These include:

  • Oncology: Several patents disclose benzenesulfonamide derivatives as potent inhibitors of various protein kinases and other signaling pathways implicated in cancer. For instance, certain derivatives have been investigated for their anti-proliferative effects in human colon cancer cell lines[1]. Another patent describes 2-indolinone derivatives, which share some structural similarities, for their potential as antineoplastic agents[2].

  • Neurological Disorders: The benzenesulfonamide scaffold is present in compounds designed to modulate voltage-gated sodium channels. Selective antagonists of these channels are being explored for the treatment of epilepsy and other seizure disorders[3].

  • Inflammatory and Immunological Disorders: Benzenesulfonamide derivatives have been patented as CCR3 (CC chemokine receptor 3) antagonists, indicating their potential for treating asthma, atopic dermatitis, and allergic rhinitis[4].

  • Metabolic Disorders: Some patented compounds with a benzenesulfonic acid moiety are being investigated for their role in treating metabolic disorders[5].

Key Patent Assignees

The major players in the patent landscape for related structures are pharmaceutical companies and research institutions. While a comprehensive list is beyond the scope of this guide, notable assignees include both large pharmaceutical corporations and specialized biotechnology firms.

Jurisdictional Analysis

Patents for these related compounds have been filed in major jurisdictions, including the United States (USPTO), the European Patent Office (EPO), and the World Intellectual Property Organization (WIPO), indicating a global interest in this chemical space for therapeutic applications.

Synthesis Methodologies

The synthesis of this compound and its analogs typically involves multi-step chemical reactions. While specific protocols for the parent compound are not extensively detailed in the public patent literature, general methods for the synthesis of related benzenesulfonic acids and sulfonamides can be inferred.

General Synthesis Workflow

A plausible synthetic route for benzenesulfonic acid derivatives often involves the sulfonation of a substituted benzene ring, followed by functional group interconversions to introduce the desired side chains. An alternative approach could involve the reaction of a starting material already containing the sulfonic acid group with appropriate reagents to build the side chain.

Diagram: General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Sulfonation cluster_intermediate Intermediate cluster_reaction2 Step 2: Side Chain Introduction cluster_final Final Product Substituted Benzene Substituted Benzene Sulfonation Sulfonation Substituted Benzene->Sulfonation Sulfonating Agent Sulfonating Agent Sulfonating Agent->Sulfonation Benzenesulfonic Acid Derivative Benzenesulfonic Acid Derivative Sulfonation->Benzenesulfonic Acid Derivative Functionalization Functionalization Benzenesulfonic Acid Derivative->Functionalization Target Compound Target Compound Functionalization->Target Compound

Caption: A generalized workflow for the synthesis of benzenesulfonic acid derivatives.

Patented Experimental Protocols

Table 1: Representative Synthetic Steps from Patent Literature

StepDescriptionReactantsConditionsPatent Reference
Sulfonation Introduction of a sulfonic acid group onto an aromatic ring.Aromatic compound, Sulfuric acid/OleumHeatGeneral Knowledge
Esterification Formation of a sulfonate ester.Benzenesulfonyl chloride, Sodium methoxide25-35°CCN102351750A[6]
Oxidative Coupling Formation of a thiosulfonic acid.Thiosulfonic acid, Aniline, PeriodateNot specifiedUS10968174B2[7]

Biological Activity and Mechanism of Action

The biological activity of benzenesulfonic acid and sulfonamide derivatives is highly dependent on the specific substitutions on the molecule. The core structure serves as a scaffold to position functional groups that interact with biological targets.

Signaling Pathways

Based on the patent literature for related compounds, several signaling pathways are targeted by this class of molecules.

Diagram: Targeted Signaling Pathways

G cluster_pathways Targeted Cellular Pathways cluster_outcomes Therapeutic Outcomes Benzenesulfonamide Derivative Benzenesulfonamide Derivative Voltage-gated Sodium Channels Voltage-gated Sodium Channels Benzenesulfonamide Derivative->Voltage-gated Sodium Channels Inhibition Protein Kinases Protein Kinases Benzenesulfonamide Derivative->Protein Kinases Inhibition Chemokine Receptors (CCR3) Chemokine Receptors (CCR3) Benzenesulfonamide Derivative->Chemokine Receptors (CCR3) Antagonism Modulation of Neuronal Excitability Modulation of Neuronal Excitability Voltage-gated Sodium Channels->Modulation of Neuronal Excitability Inhibition of Cancer Cell Proliferation Inhibition of Cancer Cell Proliferation Protein Kinases->Inhibition of Cancer Cell Proliferation Anti-inflammatory Response Anti-inflammatory Response Chemokine Receptors (CCR3)->Anti-inflammatory Response

Caption: Signaling pathways targeted by benzenesulfonamide derivatives based on patent literature.

Quantitative Data

Quantitative data for this compound is scarce in the public domain. However, for related patented compounds, some biological data is available. For instance, the IC50 value for a benzenesulfonamide derivative, E7070, in inhibiting human colon cancer cells has been reported as 0.26 µM[1].

Table 2: Publicly Available Biological Data for a Related Compound (E7070)

CompoundTargetCell LineAssay TypeIC50 (µM)Patent/Reference
E7070Not specifiedColon 38 (human colon cancer)Proliferation0.26J. Med. Chem. 1999, 42, 3789-3799 (as cited in EP2366687A2)[1]

Conclusion and Future Outlook

The patent landscape for this compound itself is narrow, with its primary role being in the dye industry. However, the extensive patenting of structurally related benzenesulfonic acid and benzenesulfonamide derivatives for a wide array of therapeutic applications highlights the significant potential of this chemical class in drug discovery. The existing patent literature provides a strong foundation for researchers to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on exploring the therapeutic potential of this compound and its close analogs in the areas of oncology, neurology, and inflammatory diseases, leveraging the synthetic and biological insights from the broader patent landscape. There is a clear opportunity for innovation in developing novel intellectual property around this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols: 3-((Ethylphenylamino)methyl)benzenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of available scientific literature and chemical databases indicates that 3-((Ethylphenylamino)methyl)benzenesulfonic acid is primarily documented as an intermediate in the manufacturing of dyes.[1][2] There is currently no direct evidence or published research demonstrating its specific application as a catalyst in organic reactions. Its chemical structure, featuring a sulfonic acid group, suggests potential as an acid catalyst. This document provides a detailed profile of the compound and outlines a hypothetical protocol for evaluating its catalytic activity.

Compound Profile: this compound

This section summarizes the key chemical and physical properties of this compound.

PropertyValueSource
CAS Number 101-11-1[1][2][3]
Molecular Formula C15H17NO3S[2][4]
Molecular Weight 291.37 g/mol [1][4]
IUPAC Name 3-[(N-ethylanilino)methyl]benzenesulfonic acid[2]
Synonyms N-Ethyl-N-(3-sulfobenzyl)aniline, α-(N-Ethylanilino)-m-toluenesulfonic acid[2][3]
Physical Form Solid
Primary Use Intermediate in dye synthesis[1][2]

Hypothetical Application: Catalyst Screening for Esterification

While no specific catalytic applications have been documented, the sulfonic acid moiety of this compound suggests it could function as an acid catalyst. Below is a hypothetical experimental protocol to screen its potential catalytic activity in the esterification of acetic acid with ethanol.

Objective: To determine if this compound can effectively catalyze the formation of ethyl acetate from acetic acid and ethanol.

Materials:

  • This compound (as potential catalyst)

  • Acetic acid, glacial

  • Ethanol, absolute

  • Toluene (as solvent and for azeotropic removal of water)

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware for reflux and distillation

  • Gas chromatograph with a suitable column

Experimental Protocol:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add acetic acid (0.1 mol, 6.01 g), ethanol (0.12 mol, 6.91 g), and toluene (30 mL).

    • Add the potential catalyst, this compound (1 mol%, 0.291 g).

    • Add a known amount of an internal standard (e.g., dodecane) for subsequent GC analysis.

  • Reaction Execution:

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

    • Collect small aliquots of the reaction mixture at regular intervals (e.g., every hour) for analysis.

  • Work-up and Analysis:

    • After the reaction is complete (as determined by the cessation of water collection or by GC analysis), cool the mixture to room temperature.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Analyze the organic layer by gas chromatography (GC) to determine the yield of ethyl acetate relative to the internal standard.

  • Data Evaluation:

    • Calculate the reaction yield based on the GC analysis.

    • Compare the results with a control reaction run without the catalyst and another with a known acid catalyst (e.g., p-toluenesulfonic acid).

Hypothetical Catalyst Screening Workflow

G Hypothetical Workflow for Screening Catalytic Activity cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation reactants Combine Reactants: Acetic Acid, Ethanol, Toluene catalyst Add Catalyst: This compound reactants->catalyst setup Assemble Reflux Apparatus with Dean-Stark Trap catalyst->setup reflux Heat to Reflux setup->reflux monitor Monitor Water Collection and Take Aliquots reflux->monitor workup Reaction Work-up: Neutralization and Drying monitor->workup gc GC Analysis to Determine Yield workup->gc data Calculate Reaction Yield gc->data compare Compare with Control Reactions data->compare

Caption: Hypothetical workflow for screening the catalytic activity of this compound in an esterification reaction.

Conclusion and Future Outlook

While this compound is an established intermediate in industrial chemistry, its potential as a catalyst in organic synthesis remains unexplored in published literature. The presence of a sulfonic acid group provides a chemical basis for its potential use as an acid catalyst. The provided hypothetical protocol for an esterification reaction serves as a starting point for researchers interested in investigating its catalytic properties. Further studies are necessary to determine its efficacy, substrate scope, and potential advantages over existing catalysts.

References

Application Notes and Protocols for Cell-Based Assays with 3-((Ethylphenylamino)methyl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Ethylphenylamino)methyl)benzenesulfonic acid is a chemical compound with limited publicly available data regarding its biological activity.[1] Primarily documented as an intermediate in dye synthesis, its effects on cellular processes remain largely uncharacterized.[1] These application notes provide a foundational set of protocols for initial cell-based screening of this compound to assess its potential cytotoxic, anti-proliferative, and pro-apoptotic effects. The following protocols are generalized and will likely require optimization for specific cell lines and experimental conditions.

Hypothetical Rationale for Assay Selection

Given the absence of known biological targets or mechanisms of action for this compound, a primary screening approach should focus on fundamental cellular health indicators. The proposed assays will investigate:

  • Cell Viability and Cytotoxicity: To determine if the compound is toxic to cells and at what concentrations.

  • Cell Proliferation: To assess whether the compound inhibits cell division.

  • Apoptosis Induction: To understand if the compound induces programmed cell death.

This initial toxicological and functional screening will provide a broad understanding of the compound's cellular effects and guide further mechanistic studies.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability.[2][3][4]

Materials:

  • This compound

  • Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include untreated and solvent-only control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Untreated Control(Value)100
Solvent Control(Value)(Value)
0.1(Value)(Value)
1(Value)(Value)
10(Value)(Value)
100(Value)(Value)
1000(Value)(Value)
Protocol 2: Cell Proliferation Assessment using BrdU Assay

This protocol describes the use of the BrdU (Bromodeoxyuridine) incorporation assay to measure DNA synthesis as an indicator of cell proliferation.[5][6]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well. Incubate for the remaining time.[7]

  • Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[7]

  • Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Detection: Wash the wells and add the substrate solution. Incubate until a color change is observed. Add the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control.

Data Presentation:

Concentration (µM)Absorbance (450 nm)% Proliferation
Untreated Control(Value)100
Solvent Control(Value)(Value)
0.1(Value)(Value)
1(Value)(Value)
10(Value)(Value)
100(Value)(Value)
1000(Value)(Value)
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells via flow cytometry.[8][9][10]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation:

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Untreated Control(Value)(Value)(Value)(Value)
Solvent Control(Value)(Value)(Value)(Value)
10(Value)(Value)(Value)(Value)
50(Value)(Value)(Value)(Value)
100(Value)(Value)(Value)(Value)

Visualizations

G cluster_workflow Experimental Workflow for Cellular Assays cluster_assays Endpoint Assays A Cell Seeding B Compound Treatment (this compound) A->B C Incubation B->C D Cell Viability (MTT Assay) C->D E Cell Proliferation (BrdU Assay) C->E F Apoptosis (Annexin V/PI Staining) C->F G Data Analysis D->G E->G F->G

Caption: General experimental workflow for cell-based assays.

G cluster_logic Logical Relationship of Proposed Assays TestCompound This compound CellHealth Effect on Cellular Health? TestCompound->CellHealth Viability Decreased Viability? (Cytotoxicity) CellHealth->Viability Proliferation Inhibited Proliferation? CellHealth->Proliferation Apoptosis Induced Apoptosis? CellHealth->Apoptosis Mechanism Further Mechanistic Studies Viability->Mechanism Proliferation->Mechanism Apoptosis->Mechanism

Caption: Logical flow for investigating cellular effects.

References

Application Notes: Exploring the Potential of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Ethylphenylamino)methyl)benzenesulfonic acid (CAS No. 101-11-1) is an organic compound historically utilized as an intermediate in the synthesis of various dyes.[1] Its chemical structure, featuring a benzenesulfonic acid group, imparts significant water solubility, a key characteristic for probes intended for live-cell imaging applications. While this compound is not yet established as a conventional fluorescent probe, its inherent properties suggest a potential for utility in fluorescence microscopy. This document provides a hypothetical framework for the application of this compound as a fluorescent marker in cellular imaging, offering detailed protocols and outlining potential areas of investigation for researchers interested in exploring novel imaging agents.

Physicochemical and Putative Photophysical Properties

Parameter Value Significance in Fluorescence Microscopy
Molecular Formula C₁₅H₁₇NO₃S[2][3]Defines the basic chemical identity.
Molecular Weight 291.37 g/mol [2][3]Important for calculating molar concentrations for staining solutions.
CAS Number 101-11-1[1][2]Unique identifier for the chemical substance.
Excitation Maximum (λex) Not AvailableThe wavelength of light required to excite the molecule to a higher energy state. Essential for selecting appropriate light sources and filters.
Emission Maximum (λem) Not AvailableThe peak wavelength of light emitted by the molecule as it returns to its ground state. Dictates the selection of emission filters for imaging.
Quantum Yield (Φ) Not AvailableThe efficiency of the fluorescence process (photons emitted per photon absorbed). A higher quantum yield indicates a brighter fluorophore.
Molar Extinction Coefficient (ε) Not AvailableA measure of how strongly the molecule absorbs light at a given wavelength. Contributes to the overall brightness of the signal.
Photostability Not AvailableThe resistance of the fluorophore to photochemical degradation (photobleaching) upon exposure to excitation light. High photostability is crucial for long-term imaging experiments.
Solubility Water SolubleThe presence of the sulfonic acid group suggests good aqueous solubility, which is advantageous for preparing staining solutions for biological samples and minimizing the use of organic solvents that can be toxic to cells.

Hypothetical Applications in Cellular Imaging

Given its structural features, this compound could potentially be explored for the following applications in fluorescence microscopy:

  • General Cytoplasmic and Nuclear Staining: As a water-soluble molecule, it may passively diffuse across the cell membrane and accumulate in the cytoplasm and nucleus, serving as a general cellular marker for visualizing cell morphology and counting cells.

  • Investigating Drug-Membrane Interactions: The amphipathic nature of the molecule could lead to interactions with cellular membranes. Changes in its fluorescent properties upon binding to lipids could be used to study the effects of drugs on membrane structure and integrity.

  • pH Sensing in Acidic Organelles: The amino group in the structure could potentially be protonated in acidic environments, such as lysosomes. This change in protonation state might alter the fluorescence spectrum, offering a mechanism for pH sensing within specific organelles.

Experimental Protocols

The following are generalized, hypothetical protocols for evaluating the utility of this compound in live-cell fluorescence microscopy. These protocols are based on standard procedures for water-soluble fluorescent dyes and will require significant optimization.

Protocol 1: General Staining of Live Cells

Objective: To assess the ability of this compound to stain live mammalian cells and to determine its subcellular localization.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets (to be determined based on spectral characterization)

Procedure:

  • Preparation of Staining Solution: Prepare a 1 mM stock solution of this compound in sterile PBS. Further dilute the stock solution in complete cell culture medium to final concentrations ranging from 1 µM to 50 µM.

  • Cell Staining:

    • Wash the cultured cells twice with pre-warmed PBS.

    • Remove the PBS and add the staining solution to the cells.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells using a fluorescence microscope. Acquire images at various excitation and emission wavelengths to determine the optimal imaging conditions.

Protocol 2: Assessment of Cytotoxicity

Objective: To determine the concentration range at which this compound is non-toxic to cells.

Materials:

  • This compound

  • Mammalian cells cultured in a 96-well plate

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for a period relevant to the imaging experiments (e.g., 2, 6, 24 hours). Include untreated cells as a negative control.

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells for each concentration relative to the untreated control.

Visualizing Experimental Logic and Potential Pathways

To effectively utilize a novel compound in fluorescence microscopy, a structured experimental approach is necessary. The following diagrams, created using the DOT language, illustrate a logical workflow for characterizing a new probe and a hypothetical signaling pathway that could be investigated.

Experimental_Workflow cluster_characterization Probe Characterization cluster_imaging Cellular Imaging cluster_analysis Data Analysis & Application A Synthesize/Acquire Compound B Determine Photophysical Properties (Excitation, Emission, Quantum Yield) A->B C Assess Cytotoxicity B->C D Optimize Staining Protocol (Concentration, Incubation Time) C->D E Determine Subcellular Localization D->E F Test in Specific Application E->F G Quantify Fluorescence Signal F->G H Correlate with Biological Event G->H

Caption: Workflow for characterizing a novel fluorescent probe.

Signaling_Pathway cluster_drug Drug Action cluster_cell Cellular Response Drug Drug X Membrane Cell Membrane (Target for Probe) Drug->Membrane Alters Membrane Potential Pathway Signaling Cascade Membrane->Pathway Probe fluorescence changes Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: Hypothetical drug-induced signaling pathway.

Conclusion

While this compound is not a conventional fluorescent dye, its chemical properties, particularly its water solubility, make it an interesting candidate for exploration in the field of fluorescence microscopy. The protocols and conceptual frameworks provided in these application notes are intended to serve as a starting point for researchers aiming to characterize and potentially utilize this compound as a novel imaging tool. Rigorous experimental validation of its photophysical properties, cellular uptake, and specificity is essential to determine its true potential in advancing cellular imaging and drug discovery.

References

experimental design for in vivo studies of 3-((Ethylphenylamino)methyl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Vivo Experimental Framework for 3-((Ethylphenylamino)methyl)benzenesulfonic Acid

Application Notes and Protocols for Preclinical Evaluation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vivo experimental design and evaluation of this compound. Given the limited publicly available biological data for this compound, this framework is based on established principles of preclinical drug development for novel chemical entities, drawing parallels from other sulfonic acid derivatives. The protocols herein detail methodologies for pharmacokinetic, toxicological, and efficacy studies, complete with data presentation tables and workflow diagrams to guide researchers.

Introduction and Pre-formulation Studies

This compound, also known as EBASA, is an organic compound with the molecular formula C15H17NO3S.[1][2][3] It is primarily documented as an intermediate in the manufacturing of dyes.[1][3][4] While its specific biological activity is not extensively studied, other sulfonic acid derivatives have demonstrated a range of pharmacological effects, including antihyperglycemic and antitumor activities.[5][6] Therefore, a structured in vivo evaluation is warranted to assess its therapeutic potential and safety profile.

Before commencing in vivo experiments, critical preliminary studies must be conducted.

1.1. Compound Characterization:

  • Purity Assessment: Verify the purity of the test compound (typically >98%) using methods like HPLC and NMR.

  • Solubility: Determine the solubility in various pharmaceutically acceptable vehicles to develop a suitable formulation for animal dosing. Given its sulfonic acid group, aqueous solubility may be pH-dependent.

  • Stability: Assess the stability of the compound in the chosen formulation under storage and experimental conditions.

1.2. Formulation Development: The goal is to prepare a sterile, non-toxic formulation that can be administered accurately. Common vehicles include saline, phosphate-buffered saline (PBS) with pH adjustment, or solutions containing solubilizing agents like cyclodextrins.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.[7] These studies help in selecting the dose and dosing schedule for subsequent efficacy and toxicology studies.[8][9]

Experimental Protocol: Single-Dose Pharmacokinetics in Rodents

Objective: To determine key PK parameters (Cmax, Tmax, AUC, clearance, half-life, and bioavailability) following intravenous and oral administration.[9][10][11]

Materials:

  • Test Compound: this compound

  • Animals: Male and female Sprague-Dawley rats (8-10 weeks old)

  • Dosing Vehicles: Sterile saline (for IV), 0.5% methylcellulose in water (for oral)

  • Analytical Method: A validated LC-MS/MS method for quantifying the compound in plasma.

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week before the study.

  • Grouping: Divide animals into two main groups: Intravenous (IV) and Oral (PO). Use at least 3-4 animals per time point or 3-4 cannulated animals for serial sampling.

    • Group 1 (IV): 2 mg/kg single bolus dose via the tail vein.

    • Group 2 (PO): 20 mg/kg single dose via oral gavage.

  • Dosing: Administer the compound. The selected doses should be non-toxic.[8]

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., EDTA) at specified time points.

    • IV route: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO route: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software.

Data Presentation: Pharmacokinetic Parameters
ParameterIV Administration (2 mg/kg)Oral Administration (20 mg/kg)
Cmax (ng/mL) ValueValue
Tmax (h) ValueValue
AUC (0-t) (ng·h/mL) ValueValue
AUC (0-inf) (ng·h/mL) ValueValue
t½ (h) ValueValue
Clearance (CL) (mL/h/kg) ValueN/A
Volume of Distribution (Vss) (L/kg) ValueN/A
Oral Bioavailability (F%) N/ACalculated Value

Toxicology Studies

Toxicology studies are performed to evaluate the safety profile of a compound and identify potential adverse effects.[12][13] These studies range from acute single-dose to chronic repeated-dose administrations.[12]

Experimental Protocol: Acute Dose-Range Finding Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.

Materials:

  • Test Compound: this compound

  • Animals: Male and female CD-1 mice (7-9 weeks old)

  • Dosing Vehicle: As determined in pre-formulation studies.

Procedure:

  • Animal Acclimatization & Grouping: Acclimate animals and assign them to dose groups (e.g., 5 males and 5 females per group). Include a vehicle control group.

  • Dose Selection: Administer escalating single doses of the compound based on preliminary in vitro cytotoxicity data. Example dose levels: 50, 150, 500, 1000, 2000 mg/kg.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage).

  • Clinical Observation: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and body weight changes daily for 14 days.[8]

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.

  • Histopathology: Collect major organs (liver, kidneys, heart, lungs, spleen, brain, etc.) and preserve them in 10% neutral buffered formalin for potential histopathological analysis, especially from animals showing signs of toxicity.

Data Presentation: Acute Toxicology Summary
Dose Group (mg/kg)SexNo. of AnimalsMortalityKey Clinical SignsBody Weight Change (Day 14)Gross Necropsy Findings
Vehicle ControlM/F5/50/10No abnormalities observedValue %No abnormalities observed
50M/F5/50/10No abnormalities observedValue %No abnormalities observed
150M/F5/50/10DescriptionValue %Description
500M/F5/5ValueDescriptionValue %Description
1000M/F5/5ValueDescriptionValue %Description
2000M/F5/5ValueDescriptionValue %Description

Efficacy (Pharmacodynamic) Studies

Efficacy studies are designed to test the therapeutic effectiveness of a compound in a relevant animal model of disease. The choice of model depends on the hypothesized mechanism of action. Since some sulfonic acid derivatives show antihyperglycemic activity[5], a relevant diabetes model is proposed here as an example.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Objective: To evaluate the effect of the compound on glucose tolerance in a model of type 2 diabetes.

Materials:

  • Test Compound: this compound

  • Animals: db/db mice or high-fat diet-induced diabetic C57BL/6J mice (models for type 2 diabetes).

  • Positive Control: Metformin (an established anti-diabetic drug).

  • Glucose solution (2 g/kg).

Procedure:

  • Animal Model & Acclimatization: Acclimate diabetic mice for one week.

  • Grouping: Randomly assign mice to treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (e.g., 50 mg/kg)

    • Group 3: Test Compound (e.g., 150 mg/kg)

    • Group 4: Positive Control (e.g., Metformin 200 mg/kg)

  • Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Dosing: Administer the vehicle, test compound, or positive control via oral gavage.

  • Glucose Challenge: 60 minutes after drug administration, administer a 2 g/kg glucose solution via oral gavage.

  • Blood Glucose Measurement: Measure blood glucose from a tail snip at 0 (just before glucose challenge), 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion.

Data Presentation: Efficacy in OGTT
Treatment GroupDose (mg/kg)Blood Glucose (mg/dL) at 0 minBlood Glucose (mg/dL) at 30 minBlood Glucose (mg/dL) at 60 minBlood Glucose (mg/dL) at 120 minGlucose AUC (0-120 min)
Vehicle Control-ValueValueValueValueValue
Test Compound50ValueValueValueValueValue
Test Compound150ValueValueValueValueValue
Metformin200ValueValueValueValueValue

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and potential biological interactions relevant to the in vivo study of a novel compound.

G start_end start_end preclinical preclinical invivo invivo decision decision start Start: Novel Compound formulation Compound Formulation & Stability start->formulation Physicochemical Characterization invitro In Vitro Screening (Cytotoxicity, Efficacy) formulation->invitro pk_study Pharmacokinetic (PK) Study invitro->pk_study tox_study Acute Toxicology (Dose-Range Finding) invitro->tox_study efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study Dose Selection tox_study->efficacy_study MTD Info go_nogo Go / No-Go Decision efficacy_study->go_nogo repeat_tox Repeated-Dose Toxicology go_nogo->repeat_tox Go end Candidate Selection go_nogo->end No-Go repeat_tox->end

Caption: Overall workflow for preclinical in vivo evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound compound receptor receptor protein protein response response rec Receptor Tyrosine Kinase (e.g., EGFR, INSR) ras Ras rec->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., AP-1) erk->tf resp Cellular Response (Proliferation, Metabolism) tf->resp comp Sulfonic Acid Derivative (Hypothetical Inhibitor) comp->rec Inhibition? G input_node input_node process_node process_node output_node output_node step1 Step 1: Dose Selection Select 3-5 dose levels based on in vitro data or literature. Include a vehicle control. step2 Step 2: Animal Dosing Administer single dose to groups (n=3-5/sex). Observe for acute toxicity signs. step1->step2 step3 Step 3: Observation Monitor mortality, clinical signs, and body weight for 14 days. step2->step3 step4 Step 4: Endpoint Analysis Determine the highest non-lethal dose and the No-Observed-Adverse-Effect-Level (NOAEL). step3->step4

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 3-((Ethylphenylamino)methyl)benzenesulfonic acid (CAS No. 101-11-1), a key intermediate in the manufacturing of various dyes and pharmaceuticals.[1][2] The following sections detail the synthesis protocol, quantitative data, safety precautions, and characterization methods.

Synthesis Protocol

The primary method for the large-scale synthesis of this compound is the direct sulfonation of N-ethyl-N-benzylaniline using fuming sulfuric acid (oleum).[1] This process is highly exothermic and requires careful control of reaction conditions to ensure high purity and yield.

Reaction Scheme

The overall reaction is as follows:

N-ethyl-N-benzylaniline reacts with fuming sulfuric acid to yield this compound.

Materials and Equipment
  • Reactants:

    • N-ethyl-N-benzylaniline (Starting Material)

    • 20-30% Fuming Sulfuric Acid (Oleum) (Sulfonating Agent)

    • Water (for dilution and precipitation)

  • Equipment:

    • Glass-lined or other suitable corrosion-resistant reactor with temperature control, stirring mechanism, and addition funnel.

    • Centrifuge or filtration unit.

    • Drying oven.

Experimental Procedure

The following protocol is adapted from a patented synthesis method.[1]

  • Charging the Reactor: Charge the reactor with N-ethyl-N-benzylaniline.

  • Initial Heating: Heat the N-ethyl-N-benzylaniline to a temperature range of 72°C to 78°C.

  • Addition of Oleum: Begin the dropwise addition of 20-30% fuming sulfuric acid. The weight ratio of N-ethyl-N-benzylaniline to the SO₃ in the fuming sulfuric acid should be maintained at 1:(0.36-0.45).[1]

  • Temperature Control: During the addition of oleum, the reaction temperature should not exceed 95°C.[1] The addition process should take approximately 1.5 to 2 hours.[1]

  • Insulation: After the complete addition of oleum, maintain the reaction mixture at temperature for an additional 0.5 to 1.0 hour to ensure the reaction goes to completion.[1]

  • Cooling: Cool the reaction mixture to room temperature.

  • Precipitation: Slowly and carefully dilute the reaction mixture with water while stirring. The final mass percentage concentration of sulfuric acid in the water should be between 18% and 28%.[1]

  • Crystallization: Cool the diluted mixture to room temperature to allow for the natural precipitation of the product.[1]

  • Isolation: Isolate the solid product by centrifugation or filtration.[1]

  • Washing: Wash the isolated product with water to remove any remaining acid and impurities.[1]

  • Drying: Dry the final product to obtain this compound.[1]

Quantitative Data

The following table summarizes the quantitative data from a representative large-scale synthesis.

ParameterValueReference
Starting Material100 grams of N-ethyl-N-benzylaniline[1]
Sulfonating Agent200 grams of 20% Fuming Sulfuric Acid[1]
Weight Ratio (Starting Material:SO₃)1:0.4[1]
Initial Reaction Temperature75°C[1]
Maximum Reaction Temperature< 95°C[1]
Oleum Addition Time1.5 - 2 hours[1]
Post-reaction Insulation Time0.5 hours[1]
Final Product Weight136.8 grams[1]
Product Purity99.2%[1]
Yield99.2%[1]

Experimental Workflow Diagram

G A Charge Reactor with N-ethyl-N-benzylaniline B Heat to 72-78°C A->B C Dropwise Addition of 20-30% Fuming Sulfuric Acid (T < 95°C, 1.5-2h) B->C D Insulation at Temperature (0.5-1h) C->D E Cool to Room Temperature D->E F Dilute with Water (Final H₂SO₄ 18-28%) E->F G Cool to Room Temperature for Precipitation F->G H Centrifugation / Filtration G->H I Wash with Water H->I J Drying I->J K Final Product: This compound J->K

Caption: Large-scale synthesis workflow for this compound.

Safety Precautions

4.1. Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

4.2. Handling of Reagents:

  • N-ethyl-N-benzylaniline: This substance is combustible and poorly flammable.[4] It is toxic if swallowed.[4] Avoid contact with skin, eyes, and inhalation.[3][4]

  • Fuming Sulfuric Acid (Oleum): Oleum is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated area.

4.3. Reaction Safety:

  • The sulfonation reaction is highly exothermic. Ensure the reactor's cooling system is functioning correctly to maintain the specified temperature range.[5]

  • The addition of oleum should be slow and controlled to prevent a runaway reaction.[5]

  • The dilution of the reaction mixture with water is also exothermic and should be done slowly and with adequate cooling.

4.4. First Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4]

  • Skin Contact: Wash skin with plenty of water.[4]

  • Eye Contact: Rinse eyes with water as a precaution.[4]

  • Ingestion: Call a poison center or a doctor if you feel unwell.[4]

Characterization of the Final Product

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: White or off-white solid.

  • Molecular Formula: C₁₅H₁₇NO₃S[6]

  • Molecular Weight: 291.37 g/mol [6]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure.

    • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight.[6]

By following this detailed protocol and adhering to the safety precautions, researchers and professionals can safely and efficiently produce high-purity this compound on a large scale.

References

Application Notes and Protocols for the Formulation Development of 3-((Ethylphenylamino)methyl)benzenesulfonic acid (EPSA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-((Ethylphenylamino)methyl)benzenesulfonic acid (EPSA) is a novel investigational compound with potential therapeutic applications. As a sulfonic acid derivative, its physicochemical properties present unique challenges and considerations for formulation development. This document provides a comprehensive overview of the preformulation studies, formulation development, and analytical protocols for developing a stable and efficacious oral solid dosage form of EPSA. The following sections detail the necessary experimental workflows, present key data, and offer detailed protocols for the successful formulation of EPSA.

Preformulation Studies

Preformulation studies are critical for understanding the physicochemical properties of a drug substance and guiding the development of a stable and bioavailable dosage form. Key studies for EPSA are outlined below.

Physicochemical Properties

A summary of the fundamental physicochemical properties of EPSA is presented in Table 1.

Table 1: Physicochemical Properties of EPSA

PropertyValueMethod
Molecular FormulaC₁₅H₁₇NO₃SElemental Analysis
Molecular Weight291.37 g/mol Mass Spectrometry
pKa1.8 ± 0.1Potentiometric Titration
Log P1.25HPLC Method
Melting Point215-218 °CDifferential Scanning Calorimetry (DSC)
Aqueous Solubility (25°C)5.2 mg/mL in waterShake-flask Method
pH-Solubility Profile

The solubility of EPSA was determined across a range of pH values to simulate the gastrointestinal environment.

Table 2: pH-Solubility Profile of EPSA at 25°C

pHSolubility (mg/mL)
1.215.8
2.012.1
4.57.5
6.85.8
7.45.3
Excipient Compatibility Studies

Excipient compatibility studies are essential to ensure the stability of the active pharmaceutical ingredient (API) in the presence of various formulation excipients. EPSA was blended with common excipients and stored under accelerated stability conditions (40°C/75% RH) for 4 weeks. The results are summarized in Table 3.

Table 3: Excipient Compatibility of EPSA (4 weeks at 40°C/75% RH)

ExcipientRatio (API:Excipient)Initial Purity (%)Purity after 4 weeks (%)Observations
Microcrystalline Cellulose1:199.899.7Compatible
Lactose Monohydrate1:199.898.2Incompatible (Maillard reaction)
Croscarmellose Sodium1:199.899.6Compatible
Colloidal Silicon Dioxide1:0.199.899.8Compatible
Magnesium Stearate1:0.0299.899.5Compatible

Formulation Development

Based on the preformulation data, a direct compression tablet formulation was developed. The composition of the optimized tablet formulation is provided in Table 4.

Table 4: Composition of EPSA Tablets (100 mg)

ComponentFunctionQuantity per Tablet (mg)
EPSAAPI100.0
Microcrystalline CelluloseDiluent150.0
Croscarmellose SodiumDisintegrant10.0
Colloidal Silicon DioxideGlidant2.5
Magnesium StearateLubricant2.5
Total Weight 265.0

Experimental Protocols

Protocol for HPLC Purity and Assay
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:0.1% Phosphoric Acid in Water (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve EPSA reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Calculate the purity and assay based on the peak areas.

Protocol for In-Vitro Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Sample Volume: 5 mL, filtered.

  • Analysis: Determine the amount of dissolved EPSA using the HPLC method described in section 3.1.

Visualizations

Experimental Workflow for Formulation Development

The following diagram illustrates the workflow for the formulation development of EPSA tablets.

G cluster_preformulation Preformulation Studies cluster_formulation Formulation Development cluster_characterization Characterization and Quality Control p1 Physicochemical Characterization p2 pH-Solubility Profile p1->p2 p3 Excipient Compatibility p2->p3 f1 Excipient Selection p3->f1 f2 Direct Compression Blend Preparation f1->f2 f3 Tablet Compression f2->f3 c1 Tablet Weight and Hardness f3->c1 c2 Dissolution Testing c1->c2 c3 Assay and Purity (HPLC) c2->c3 G EPSA EPSA KinaseB Kinase B EPSA->KinaseB Inhibits Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Inflammation Pro-inflammatory Gene Expression TranscriptionFactor->Inflammation Promotes

Application Notes: 3-((Ethylphenylamino)methyl)benzenesulfonic Acid - Industrial Intermediate with Hypothetical Probe Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-((Ethylphenylamino)methyl)benzenesulfonic acid is not documented in scientific literature as a chemical probe for biological research. The following application notes are presented to outline its established industrial applications and to provide a theoretical framework for how a molecule with its characteristics could hypothetically be considered for development as a chemical probe, based on the principles of chemical biology. All protocols and pathway diagrams are illustrative and based on general methodologies, not on experimentally validated use of this specific compound.

Introduction

This compound is a synthetic organic compound primarily utilized as a key intermediate in the synthesis of a variety of dyes and pigments.[1][2] Its chemical structure, featuring a sulfonic acid group and an ethylphenylamino moiety, imparts properties that are valuable in the coloration industry. While its role as a chemical probe in biological systems is not established, this document will explore its known applications and theoretically discuss its potential as a starting point for the development of novel research tools.

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific target, such as a protein or enzyme. This allows researchers to investigate the target's function in cellular and organismal contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₅H₁₇NO₃S[1]
Molecular Weight 291.37 g/mol [2]
CAS Number 101-11-1[1][2]
Appearance Solid-
Primary Use Dye Intermediate[1][2]

Established Industrial Application: Dye Synthesis

The primary and well-documented application of this compound is in the manufacturing of various dyes. It serves as a precursor in condensation and oxidation reactions to produce colored compounds used in the textile, food, and cosmetic industries.

The general workflow for utilizing this compound as a dye intermediate involves a series of chemical reactions, typically starting with condensation followed by an oxidation step. A simplified, conceptual workflow is depicted below.

G A This compound B Condensation Reaction (e.g., with formaldehyde) A->B C Intermediate Product B->C D Oxidation Reaction C->D E Final Dye Product D->E

Caption: General workflow for dye synthesis.

Hypothetical Application as a Chemical Probe

While there is no direct evidence for its use as a chemical probe, we can speculate on its potential based on its chemical structure. The presence of aromatic rings and a tertiary amine could suggest potential interactions with biological macromolecules.

Structurally similar compounds, broadly categorized as aromatic sulfonates, have been investigated for a range of biological activities. For instance, some sulfonated compounds have been explored as inhibitors of enzymes that recognize charged substrates. A related compound, benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-, has been noted for its potential for enzyme inhibition.

A hypothetical signaling pathway that could be targeted by a molecule with these general features is the mitogen-activated protein kinase (MAPK) pathway, which is often a target for small molecule inhibitors.

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase A->B C Ras B->C D Raf C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Gene Expression G->H I Hypothetical Probe (e.g., a derivative) I->E Inhibition

Caption: Hypothetical inhibition of the MAPK pathway.

Protocols for Probe Characterization (Illustrative)

Should a derivative of this compound be developed as a chemical probe, a series of standard assays would be required to characterize its biological activity. The following are generic protocols that would be adapted for this purpose.

This assay determines if the compound binds to a target protein by measuring changes in the protein's thermal stability.

Materials:

  • Target protein solution (e.g., 2 µM in PBS)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • qPCR instrument

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in PBS.

  • Aliquot the master mix into a 96-well qPCR plate.

  • Add the test compound to the wells at various concentrations (e.g., 0-100 µM). Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Run the thermal shift protocol on a qPCR instrument, increasing the temperature from 25°C to 95°C with fluorescence readings at each increment.

  • Analyze the data to determine the melting temperature (Tm) of the protein in the presence of different compound concentrations. An increase in Tm suggests binding.

This assay measures the ability of the compound to inhibit the activity of a target enzyme.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Test compound

  • Assay buffer

  • Plate reader

Procedure:

  • Add the assay buffer, enzyme, and test compound at various concentrations to a 96-well plate.

  • Incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

  • Calculate the initial reaction rates and determine the IC50 value of the compound.

Conclusion

This compound is a well-established industrial chemical with a primary role as a dye intermediate. There is currently no scientific literature to support its use as a chemical probe in biological research. The information and protocols presented here are intended to provide a theoretical context for how a molecule with its structural features could be investigated for such purposes. Any researcher interested in exploring this compound or its derivatives for biological applications would need to conduct extensive validation, starting with fundamental binding and activity assays.

References

Application Notes and Protocols for the Purification of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Ethylphenylamino)methyl)benzenesulfonic acid is a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] The purity of this intermediate is crucial for the quality and efficacy of the final product. This document provides detailed application notes and protocols for three common purification techniques: precipitation, recrystallization, and column chromatography.

Data Summary

The following table summarizes the quantitative data associated with each purification method described in this document.

Purification MethodPurity AchievedYieldKey Parameters
Precipitation >99%~99%Dilution with water to 18-28% sulfuric acid concentration.
Recrystallization >99% (expected)HighSolvent system: Dimethylformamide (DMF) / Methanol.
Column Chromatography >99%Moderate to HighReverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with a buffer.

Experimental Protocols

Purification by Precipitation

This protocol is adapted from a patented synthesis method and offers a highly efficient way to obtain high-purity this compound directly from the reaction mixture.[1]

Principle: The product is precipitated by diluting the reaction mixture with water, which significantly reduces its solubility while keeping impurities dissolved.

Protocol:

  • Following the synthesis of this compound, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to water with constant stirring. The final concentration of sulfuric acid in the water should be between 18% and 28% (w/w).[1]

  • Continue stirring the suspension at room temperature to allow for complete precipitation of the product.

  • Collect the precipitated solid by centrifugation or filtration.

  • Wash the solid with water to remove any remaining impurities.

  • Dry the purified solid to obtain the final product.

Expected Results: This method has been reported to yield a product with a purity of over 99% and a yield of approximately 99%.[1]

Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Principle: The crude product is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities remain dissolved in the solvent.

Protocol:

  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable solvent or solvent system. For acid dyes, a mixture of a good solvent like dimethylformamide (DMF) and an anti-solvent like methanol can be effective.[2]

  • Heat the mixture with stirring until the solid is completely dissolved.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Hot-filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals to obtain the purified product.

Expected Results: While specific data for this compound is not available, recrystallization of similar acid dyes has been shown to achieve purities of >99%.[2]

Purification by Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture. For polar compounds like sulfonic acids, reverse-phase high-performance liquid chromatography (HPLC) is often the method of choice.

Principle: The mixture is passed through a column packed with a stationary phase. A mobile phase is then passed through the column, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.

Protocol for Reverse-Phase HPLC:

  • Column Selection: A C18 column is a common choice for the separation of aromatic sulfonic acids.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water, often with a buffer (e.g., ammonium formate) to control the pH and improve peak shape.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase.

  • Chromatographic Separation:

    • Equilibrate the column with the mobile phase.

    • Inject the sample onto the column.

    • Elute the column with the mobile phase. A gradient elution (where the composition of the mobile phase is changed over time) may be necessary to achieve optimal separation.

  • Fraction Collection: Collect the fractions containing the purified product.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified compound.

Expected Results: Preparative HPLC can yield products with very high purity (>99%).

Diagrams

Precipitation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Product Reaction_Mixture Crude Reaction Mixture Dilution Dilution with Water (18-28% H2SO4) Reaction_Mixture->Dilution Cool to RT Precipitation Precipitation Dilution->Precipitation Centrifugation Centrifugation/ Filtration Precipitation->Centrifugation Washing Washing with Water Centrifugation->Washing Drying Drying Washing->Drying Pure_Product Pure 3-((Ethylphenylamino)methyl) benzenesulfonic acid Drying->Pure_Product

Caption: Workflow for the purification of this compound by precipitation.

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_product Product Crude_Product Crude Product Dissolution Dissolve in Hot Solvent (e.g., DMF/Methanol) Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional, for insolubles) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: General workflow for the purification of a solid organic compound by recrystallization.

Chromatography_Workflow cluster_preparation Sample Preparation cluster_separation Chromatographic Separation cluster_product_recovery Product Recovery Crude_Sample Crude Sample Dissolution Dissolve in Mobile Phase Crude_Sample->Dissolution Injection Injection onto C18 Column Dissolution->Injection Elution Elution with Acetonitrile/Water Gradient Injection->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound by reverse-phase HPLC.

References

Standard Operating Procedure for 3-((Ethylphenylamino)methyl)benzenesulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of 3-((Ethylphenylamino)methyl)benzenesulfonic acid (CAS No. 101-11-1). The information is intended to guide researchers, scientists, and drug development professionals in the safe and effective utilization of this compound, primarily as an intermediate in chemical synthesis.

Introduction

This compound is an organic compound widely used as a key intermediate in the synthesis of triarylmethane dyes.[1][2] Its chemical structure, featuring both a sulfonic acid group and an N-alkylaniline moiety, makes it a versatile building block for creating a variety of colored compounds. This document outlines its properties, safety and handling procedures, and a representative protocol for its application in dye synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 101-11-1[1]
Molecular Formula C15H17NO3S[1][3]
Molecular Weight 291.37 g/mol [3]
Appearance Solid
IUPAC Name 3-[(N-ethylanilino)methyl]benzenesulfonic acid
Synonyms N-Ethyl-N-(3-sulfobenzyl)aniline, EBASA[1]

Safety and Handling

3.1. Hazard Identification

While comprehensive toxicological data for this compound is limited, related compounds such as aminobenzenesulfonic acids are known to cause skin and eye irritation.[4][5][6][7][8] Aniline derivatives can also be harmful if inhaled or ingested, with the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4] Therefore, it is crucial to handle this compound with appropriate precautions.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols. If significant dust is generated, a NIOSH-approved respirator may be necessary.

3.3. Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Application Notes: Synthesis of Triarylmethane Dyes

This compound is a common precursor for the synthesis of various triarylmethane dyes, such as Acid Blue 15 and Food Violet 2.[2] The general synthetic route involves the condensation of an aromatic aldehyde with two equivalents of an N-alkylaniline derivative, followed by sulfonation (if not already present on the starting materials) and oxidation to yield the final colored product.[9][10][11][12][13]

The sulfonic acid group imparts water solubility to the final dye molecule, a desirable characteristic for many applications in textiles, inks, and food coloring. The specific substitution pattern on the aromatic rings of the aldehyde and the aniline derivative determines the final color and properties of the dye.

Experimental Protocol: Representative Synthesis of a Triarylmethane Dye

This protocol describes a representative procedure for the synthesis of a generic triarylmethane dye using this compound. Note: This is a generalized procedure and may require optimization for specific target molecules.

5.1. Materials and Equipment

  • This compound

  • Benzaldehyde (or a substituted benzaldehyde)

  • Sulfuric acid (concentrated)

  • An oxidizing agent (e.g., manganese dioxide, lead oxide, or a quinone)

  • Sodium hydroxide solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Addition funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • pH paper or meter

5.2. Experimental Workflow Diagram

G Workflow for Triarylmethane Dye Synthesis cluster_0 Reaction Setup cluster_1 Condensation cluster_2 Oxidation cluster_3 Work-up and Isolation A Charge flask with This compound and Sulfuric Acid B Add Benzaldehyde dropwise at controlled temperature A->B C Heat the reaction mixture B->C D Cool the mixture and add oxidizing agent C->D E Stir until color development is complete D->E F Quench the reaction with water/ice E->F G Neutralize with NaOH to precipitate the dye F->G H Filter the solid product G->H I Wash with water and dry H->I

Caption: Workflow for the synthesis of a triarylmethane dye.

5.3. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2 equivalents of this compound.

  • Acid Addition: Carefully add concentrated sulfuric acid to the flask while stirring in an ice bath to control the temperature. The amount of sulfuric acid should be sufficient to dissolve the reactants and act as a catalyst.

  • Aldehyde Addition: Once the sulfonic acid derivative is dissolved, slowly add 1 equivalent of benzaldehyde dropwise from an addition funnel. Maintain the temperature below 10 °C during the addition.

  • Condensation Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Oxidation: Cool the reaction mixture to room temperature. In a separate beaker, prepare a slurry of the oxidizing agent (e.g., 1.5 equivalents of manganese dioxide) in a small amount of water. Slowly add this slurry to the reaction mixture.

  • Color Formation: Stir the mixture at room temperature. The color of the solution should change as the leuco base is oxidized to the final dye. Continue stirring until the color development is complete (typically 1-2 hours).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction.

  • Precipitation: Slowly neutralize the acidic solution with a sodium hydroxide solution until the pH is between 7 and 8. The dye should precipitate out of the solution.

  • Isolation: Collect the solid dye by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold water to remove any remaining salts and impurities.

  • Drying: Dry the purified dye in a vacuum oven at a low temperature.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, based on the known activities of structurally related compounds, some general predictions can be made.

  • Antimicrobial and Antioxidant Potential: Some N-alkylaniline derivatives have been shown to exhibit antimicrobial and antioxidant properties.[14] The specific activity is often dependent on the nature and position of substituents on the aromatic rings.

  • Toxicological Profile of Related Compounds: As mentioned in the safety section, aniline and its derivatives can be toxic. The primary mechanism of aniline toxicity is the induction of methemoglobinemia, which impairs oxygen transport by the blood.[4] This process involves the oxidation of the ferrous iron in hemoglobin to the ferric state.

Due to the lack of specific data for this compound, a diagram of a specific signaling pathway cannot be provided. Instead, the following diagram illustrates the general mechanism of aniline-induced methemoglobinemia, a potential toxicological pathway for aniline-containing compounds.

G Hypothetical Toxicological Pathway for Aniline Compounds cluster_0 Exposure cluster_1 Metabolic Activation cluster_2 Cellular Effects in Red Blood Cells cluster_3 Clinical Outcome A Aniline-containing compound (e.g., this compound) B Metabolism in Liver (Cytochrome P450) A->B C Formation of reactive metabolites (e.g., Phenylhydroxylamine) B->C D Hemoglobin (Fe2+) C->D Oxidation E Methemoglobin (Fe3+) D->E Oxidation F Impaired Oxygen Transport E->F G Cyanosis and Hypoxia F->G

Caption: Aniline-induced methemoglobinemia pathway.

It is important to emphasize that this is a generalized pathway for aniline compounds and has not been specifically demonstrated for this compound. Further research is needed to determine the specific biological effects and toxicological profile of this compound.

References

Application Notes and Protocols for Quality Control of 3-((Ethylphenylamino)methyl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Ethylphenylamino)methyl)benzenesulfonic acid is a key intermediate in the synthesis of various organic compounds, including dyes and potentially pharmaceutical agents.[1][2] Ensuring the quality and purity of this intermediate is critical for the safety, efficacy, and batch-to-batch consistency of the final product. These application notes provide a comprehensive overview of the quality control parameters, analytical methods, and detailed protocols for the assessment of this compound.

Quality Control Parameters

The following table summarizes the recommended quality control parameters, test methods, and acceptance criteria for this compound. These are based on standard practices for chemical intermediates and may be adapted based on the specific requirements of the final product.

Parameter Test Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Solubility USP <711>Soluble in water; sparingly soluble in methanol
Identification A (IR) Infrared Spectroscopy (USP <197K>)The infrared absorption spectrum of the sample corresponds to that of a reference standard.
Identification B (HPLC) HPLCThe retention time of the major peak in the chromatogram of the sample corresponds to that of the reference standard.
Purity (HPLC) HPLC (Assay)≥ 98.0%
Related Substances (HPLC) HPLC (Impurity Profile)Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.5%
Water Content Karl Fischer Titration (USP <921>)≤ 1.0%
Residue on Ignition USP <281>≤ 0.2%
Heavy Metals USP <231>, Method II≤ 20 ppm
Residual Solvents GC-HS (USP <467>)Meets USP <467> requirements

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

High-performance liquid chromatography is a precise and reliable method for determining the purity and impurity profile of benzenesulfonic acid derivatives.[3][4][5][6]

3.1.1. Principle

This method utilizes reversed-phase chromatography with UV detection to separate this compound from its process-related impurities and degradation products. The assay is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.

3.1.2. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

  • This compound Reference Standard (CRS)

  • Sample of this compound

3.1.3. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-70% B25-30 min: 70% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.1.4. Standard Preparation

Accurately weigh about 25 mg of this compound CRS and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. This yields a standard solution with a concentration of approximately 0.5 mg/mL.

3.1.5. Sample Preparation

Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

3.1.6. System Suitability

Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should not be more than 2.0%. The tailing factor should not be more than 2.0, and the theoretical plates should not be less than 2000.

3.1.7. Calculation

Purity Assay (%):

Individual Impurity (%):

Karl Fischer Titration for Water Content

3.2.1. Principle

This method determines the water content by volumetric Karl Fischer titration, where iodine reacts quantitatively with water.

3.2.2. Procedure

Follow the general procedure outlined in USP <921>. Use a suitable Karl Fischer titrator and reagent. Accurately weigh a sufficient amount of the sample and transfer it to the titration vessel. Titrate to the endpoint.

Infrared Spectroscopy for Identification

3.2.1. Principle

This method confirms the identity of the material by comparing its infrared absorption spectrum with that of a known reference standard.

3.2.2. Procedure

Prepare a potassium bromide (KBr) disc of the sample according to USP <197K>. Record the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹. The positions and relative intensities of the absorption bands in the sample spectrum should be concordant with those in the spectrum of the reference standard.

Visualizations

Quality Control Workflow

The following diagram illustrates the overall workflow for the quality control of this compound.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identification cluster_2 Purity & Impurity Analysis cluster_3 Specific Tests cluster_4 Final Disposition Sample Sample Receipt Visual Visual Inspection (Appearance) Sample->Visual Solubility Solubility Test Visual->Solubility IR Infrared Spectroscopy Solubility->IR HPLC_ID HPLC Retention Time Solubility->HPLC_ID HPLC_Purity HPLC Assay IR->HPLC_Purity HPLC_ID->HPLC_Purity HPLC_Imp HPLC Related Substances HPLC_Purity->HPLC_Imp KF Karl Fischer (Water Content) HPLC_Imp->KF ROI Residue on Ignition KF->ROI HeavyMetals Heavy Metals ROI->HeavyMetals ResidualSolvents Residual Solvents HeavyMetals->ResidualSolvents Review Data Review & COA Generation ResidualSolvents->Review Release Release Review->Release Reject Reject Review->Reject HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting MobilePhase Mobile Phase Preparation StandardPrep Standard Solution Preparation MobilePhase->StandardPrep SamplePrep Sample Solution Preparation MobilePhase->SamplePrep SystemSuitability System Suitability (6 Injections of Standard) StandardPrep->SystemSuitability AnalysisSeq Analytical Sequence (Blank, Standard, Sample) SamplePrep->AnalysisSeq SystemSuitability->AnalysisSeq Integration Peak Integration AnalysisSeq->Integration Calculation Calculation of Purity & Impurities Integration->Calculation Report Generate Report Calculation->Report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((Ethylphenylamino)methyl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 3-((Ethylphenylamino)methyl)benzenesulfonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the sulfonation of N-ethyl-N-benzylaniline, a common industrial route.

Issue Potential Cause Recommended Solution
Low Yield Incomplete Sulfonation: The ratio of sulfonating agent to the starting material may be insufficient.Ensure the weight ratio of N-ethyl-N-benzylaniline to SO₃ in the fuming sulfuric acid is within the optimal range of 1:(0.36-0.45).[1]
Product Loss During Work-up: The product may be partially soluble in the quenching solution.Keep the volume of the caustic quench for precipitation within low limits. One study suggests a quench-volume range of 1500 to 2100 mls for optimal precipitation.[2] Alternatively, after sulfonation, slowly dilute the reaction mixture in water until the sulfuric acid concentration reaches 18-28% to promote natural precipitation of the product.[1]
Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate.The sulfonation should be initiated at a temperature between 72°C and 78°C.[1]
High Impurity Profile (e.g., di-sulfonated byproduct) Excessive Sulfonating Agent: Using too much fuming sulfuric acid can lead to the formation of di-sulfonated byproducts.Strictly control the weight ratio of N-ethyl-N-benzylaniline to SO₃ to be within 1:(0.36-0.45).[1]
High Reaction Temperature: The sulfonation reaction is highly exothermic. If the temperature is not controlled, it can lead to side reactions and the formation of impurities.The temperature during the addition of fuming sulfuric acid should not exceed 95°C.[1] Proper cooling is essential.
Localized Overheating: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk reaction mixture, promoting side reactions.Ensure vigorous and efficient stirring throughout the addition of the sulfonating agent.
Product is difficult to filter Fine crystal size: Rapid precipitation can lead to the formation of very fine crystals that are difficult to filter.Control the rate of addition of the reaction mixture to the quenching solution or control the cooling rate after dilution to allow for the growth of larger crystals.
Inconsistent Yields Variability in Quenching/Precipitation: Inconsistent volumes or temperatures during the product precipitation step can lead to variable yields.Standardize the quenching/precipitation protocol, particularly the volume of the quench solution and the final temperature.[2]
Inconsistent Reaction Time: Insufficient or excessive reaction time can impact the yield and purity.After the addition of the sulfonating agent is complete, maintain the reaction mixture for an insulation period of 0.5 to 1.0 hour.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthesis route for this compound?

A1: The most common industrial synthesis route is the sulfonation of N-ethyl-N-benzylaniline using fuming sulfuric acid.[1][2] This method is favored for its directness and relatively high yields when optimized.

Q2: What are the critical parameters to control during the sulfonation of N-ethyl-N-benzylaniline?

A2: The most critical parameters are:

  • Reaction Temperature: The initial temperature should be between 72-78°C, and the temperature during the addition of fuming sulfuric acid should not exceed 95°C.[1]

  • Ratio of Reactants: The weight ratio of N-ethyl-N-benzylaniline to SO₃ in the fuming sulfuric acid should be maintained between 1:0.36 and 1:0.45 to avoid incomplete reaction or the formation of di-sulfonated byproducts.[1]

  • Addition Rate of Sulfonating Agent: The fuming sulfuric acid should be added over a period of 1.5 to 2 hours to control the exothermic reaction.[1]

  • Quenching/Precipitation Conditions: The volume of the quenching solution should be minimized to reduce solubility losses.[2]

Q3: How can I minimize the formation of the di-sulfonated byproduct?

A3: To minimize the formation of di-sulfonated byproducts, it is crucial to avoid an excess of the sulfonating agent. Maintain the weight ratio of N-ethyl-N-benzylaniline to SO₃ in fuming sulfuric acid strictly within the 1:0.36-0.45 range.[1] Additionally, preventing localized overheating through efficient stirring and temperature control is essential.

Q4: What is a recommended work-up procedure to isolate the product?

A4: After the sulfonation is complete and the mixture has been held at the reaction temperature, cool it to room temperature. Then, slowly dilute the reaction liquid into water. The product will precipitate naturally when the sulfuric acid concentration in the water reaches 18-28%. The solid product can then be isolated by centrifugation or filtration, followed by washing with water and drying.[1]

Q5: Are there alternative synthesis routes to the sulfonation of N-ethyl-N-benzylaniline?

A5: While the sulfonation of N-ethyl-N-benzylaniline is the most documented route, other potential synthetic strategies could include:

  • Reductive Amination: The reaction of 3-formylbenzenesulfonic acid with N-ethylaniline in the presence of a reducing agent.

  • Nucleophilic Substitution: The alkylation of N-ethylaniline with a suitable benzyl derivative, such as 3-(chloromethyl)benzenesulfonic acid. However, detailed experimental protocols and yield data for these alternative routes are less commonly reported in the literature.

Data Presentation

Table 1: Optimized Reaction Conditions for the Sulfonation of N-ethyl-N-benzylaniline[1]

ParameterValue
Starting MaterialN-ethyl-N-benzylaniline
Sulfonating Agent20-30% Fuming Sulfuric Acid
Initial Reaction Temperature72-78°C
Maximum Temperature during Addition< 95°C
Weight Ratio (N-ethyl-N-benzylaniline:SO₃)1:(0.36-0.45)
Addition Time of Fuming Sulfuric Acid1.5-2 hours
Insulation Time after Addition0.5-1 hour
Final H₂SO₄ Concentration for Precipitation18-28%
Reported Purity of Product> 99%

Table 2: Impact of Quench Volume on Yield[2]

Batch NumberQuench Volume (mL)Yield of 100% Product (grams)
31500(Data not fully quantified in the source)
61800(Data not fully quantified in the source)
82100(Data not fully quantified in the source)
9(Not specified)(Data not fully quantified in the source)
10(Not specified)(Data not fully quantified in the source)
Note: The source indicates that yields increase with decreasing quench volume, with the best yields obtained between 1500 and 2100 mL.

Experimental Protocols

Synthesis of this compound via Sulfonation of N-ethyl-N-benzylaniline

This protocol is based on the optimized conditions described in the literature.[1]

Materials:

  • N-ethyl-N-benzylaniline

  • 20-30% Fuming sulfuric acid (oleum)

  • Water

  • Reaction vessel with temperature control, stirring, and a dropping funnel

Procedure:

  • Charge the reaction vessel with N-ethyl-N-benzylaniline.

  • Begin stirring and heat the N-ethyl-N-benzylaniline to 72-78°C.

  • Slowly add the 20-30% fuming sulfuric acid dropwise over a period of 1.5 to 2 hours. The weight ratio of N-ethyl-N-benzylaniline to the SO₃ content in the oleum should be between 1:0.36 and 1:0.45.

  • During the addition, carefully monitor the reaction temperature and maintain it below 95°C using appropriate cooling.

  • After the addition is complete, continue stirring the reaction mixture at the reaction temperature for an additional 0.5 to 1.0 hour.

  • Cool the reaction mixture to room temperature.

  • In a separate vessel containing water, slowly add the reaction mixture while stirring. Continue adding the reaction mixture until the concentration of sulfuric acid in the water reaches 18-28%.

  • Cool the resulting slurry to room temperature to allow for complete precipitation of the product.

  • Isolate the solid product by centrifugation or filtration.

  • Wash the product with water to remove residual acid.

  • Dry the purified product to obtain this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound A N-ethyl-N-benzylaniline C Sulfonation (72-95°C) A->C B Fuming Sulfuric Acid (20-30% SO3) B->C D This compound C->D E Dilution with Water (Precipitation) D->E F Isolation and Purification (Filtration, Washing, Drying) E->F G Final Product F->G Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_ratio Check Reactant Ratio (N-ethyl-N-benzylaniline:SO3) start->check_ratio adjust_ratio Adjust Ratio to 1:(0.36-0.45) check_ratio->adjust_ratio Incorrect check_temp Review Temperature Control (72-95°C) check_ratio->check_temp Correct adjust_ratio->check_temp improve_cooling Improve Cooling/ Slower Addition check_temp->improve_cooling Incorrect check_workup Examine Work-up Procedure check_temp->check_workup Correct improve_cooling->check_workup optimize_precipitation Optimize Precipitation (e.g., quench volume, cooling rate) check_workup->optimize_precipitation Issue Found end Yield Improved check_workup->end No Issue optimize_precipitation->end

References

troubleshooting solubility issues of 3-((Ethylphenylamino)methyl)benzenesulfonic acid in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-((Ethylphenylamino)methyl)benzenesulfonic acid

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in buffer systems.

Understanding the Compound's Properties

This compound is a zwitterionic compound, meaning it contains both an acidic and a basic functional group.[1][2][3] This structure is critical to its solubility behavior.

  • Acidic Group: A sulfonic acid (-SO₃H) group attached to a benzene ring. Sulfonic acids are strong acids, comparable to sulfuric acid, with a very low pKa (typically < 0).[4][5][6] This group will be deprotonated and negatively charged (-SO₃⁻) across the entire physiological pH range.

  • Basic Group: A tertiary amine (N-ethyl-N-phenyl). The basicity of this group is reduced by the electron-withdrawing effects of the attached phenyl ring.[7] Its pKa is estimated to be in the range of 3-5.

  • Hydrophobic Regions: The presence of two phenyl rings contributes to the molecule's hydrophobicity, which can limit its aqueous solubility, particularly when the molecule is neutral.[8][9][10]

The interplay between these groups dictates the molecule's net charge and, consequently, its solubility at a given pH.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to a neutral (pH 7.4) buffer?

A1: At neutral pH, the sulfonic acid group is deprotonated (negatively charged), and the tertiary amine group is likely unprotonated (neutral). The molecule carries a net negative charge. However, the large hydrophobic phenyl groups can lead to self-association and aggregation, causing precipitation despite the charge.[11] The solubility of zwitterionic compounds can be complex and may exhibit a "U-shaped" curve with the lowest solubility near the isoelectric point (pI), where the net charge is zero. For this molecule, the pI is expected to be at a very low pH. Solubility can also be influenced by the specific buffer components and ionic strength.

Q2: I dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue for compounds with limited aqueous solubility.[12] The high concentration of the compound in the DMSO stock is far above its thermodynamic solubility limit in the aqueous buffer. Upon dilution, the compound rapidly precipitates.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Your target concentration may be too high. Determine the kinetic solubility in your final buffer system to find a workable concentration.[12]

    • Optimize Co-solvent Percentage: Keep the final concentration of DMSO in your assay below 1% (ideally <0.5%) to avoid solvent-induced artifacts in biological assays.[12]

    • Use a Pluronic F-127 Stock: For in vivo studies, consider preparing a stock solution in a surfactant like Pluronic F-127 to improve solubility and stability.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly pH-dependent.[8][13][14]

  • At Low pH (e.g., pH < 2): Both the sulfonic acid and the amine are protonated, giving the molecule a net neutral charge (zwitterionic form). This is likely where the compound will have its lowest aqueous solubility (the isoelectric point).

  • At Mid-range pH (e.g., pH 4-8): The sulfonic acid is deprotonated (-SO₃⁻) and the amine is unprotonated (neutral). The molecule has a net charge of -1. Solubility in this range will be moderate but can be limited by the hydrophobic regions.

  • At High pH (e.g., pH > 9): The molecule remains in its -1 charge state. Solubility is not expected to change significantly from the mid-pH range.

Q4: Can the choice of buffer salts affect solubility?

A4: Yes, buffer species and ionic strength can significantly impact solubility. High concentrations of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of a compound.[1][3] Phosphate buffers are known to sometimes decrease the solubility of certain compounds compared to citrate or acetate buffers. It is recommended to test solubility in your specific experimental buffer system.

Troubleshooting Guides

Issue 1: Compound Fails to Dissolve in Aqueous Buffer

If you are unable to achieve your desired concentration in a specific buffer, follow this workflow:

start Start: Compound does not dissolve ph_check Is the buffer pH adjustable? start->ph_check adjust_ph Systematically adjust pH. Try pH 4, 7.4, and 9. Does it dissolve? ph_check->adjust_ph Yes cosolvent Add a co-solvent. Start with 1-5% Ethanol, Methanol, or PEG400. Does it dissolve? ph_check->cosolvent No ph_yes Yes adjust_ph->ph_yes ph_no No adjust_ph->ph_no end_success Success: Note final pH, co-solvent %, and conditions. ph_yes->end_success ph_no->cosolvent cosolvent_yes Yes cosolvent->cosolvent_yes cosolvent_no No cosolvent->cosolvent_no cosolvent_yes->end_success sonicate Apply gentle heating (37°C) and sonication. Does it dissolve? cosolvent_no->sonicate sonicate_yes Yes sonicate->sonicate_yes sonicate_no No sonicate->sonicate_no sonicate_yes->end_success end_fail Failure: Consider formulation development (e.g., surfactants, cyclodextrins). sonicate_no->end_fail

Caption: Workflow for troubleshooting initial dissolution issues.
Issue 2: Precipitation Observed Over Time (Kinetic Solubility)

If the compound dissolves initially but precipitates after a period (e.g., during an experiment), its concentration is likely above the kinetic solubility limit.

start Start: Precipitation observed over time protocol Perform Kinetic Solubility Assay (See Experimental Protocols) start->protocol determine_max_sol Determine highest concentration that remains clear over 24h protocol->determine_max_sol options Choose an option determine_max_sol->options option1 Option 1: Work below the determined kinetic solubility limit. options->option1 option2 Option 2: Incorporate a solubility enhancer (e.g., 0.1% Tween-80, 1% HP-β-CD) to increase kinetic solubility. options->option2 end Proceed with experiment using optimized conditions option1->end retest Re-test kinetic solubility with enhancer option2->retest retest->end

Caption: Logic for addressing time-dependent precipitation.

Data Presentation

The following tables summarize expected solubility behavior based on the chemical properties of this compound. Note: These are representative values and should be confirmed experimentally.

Table 1: Predicted pH-Dependent Aqueous Solubility

pHPredominant Species ChargeExpected Aqueous SolubilityRationale
2.00 (Zwitterion)LowNear the isoelectric point (pI); minimal net charge reduces hydration.
4.5-1ModerateNet charge improves solubility, but hydrophobic regions still limit it.
7.4-1Moderate to HighFully ionized; solubility is likely at its maximum in simple aqueous systems.
9.0-1Moderate to HighNo significant change in charge state from pH 7.4.

Table 2: Troubleshooting with Different Buffer Systems

Buffer System (50 mM)Expected Relative SolubilityPotential Issues
Phosphate (pH 7.4)ModerateCan sometimes form less soluble salts with organic molecules ("salting out").
Tris (pH 7.4)Moderate to HighGenerally well-tolerated; less likely to cause precipitation than phosphate.
Acetate (pH 4.5)ModerateGood choice for exploring solubility in the mildly acidic range.
Citrate (pH 4.5)HighThe citrate ion can sometimes help in solubilizing compounds.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol determines the equilibrium solubility of the compound at different pH values.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Spike with Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a small aliquot of the clear supernatant without disturbing the pellet. Dilute the supernatant with an appropriate solvent (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV or LC-MS method.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer solution.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This protocol assesses the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.[12][15]

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

  • Dilute into Buffer: Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your desired aqueous buffer in a clear 96-well assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.[12]

  • Measure Turbidity: Immediately measure the turbidity (or absorbance at a wavelength like 620 nm) of the solutions using a plate reader. This is the T=0 reading.

  • Incubate and Read: Incubate the plate at room temperature, taking further readings at various time points (e.g., 1, 2, 4, and 24 hours).[12]

  • Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control over the incubation period.

References

Technical Support Center: Optimization of Reaction Conditions for 3-((Ethylphenylamino)methyl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-((Ethylphenylamino)methyl)benzenesulfonic acid, focusing on the Mannich reaction—a common and effective synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and widely applicable method is the Mannich reaction.[1][2][3] This three-component condensation involves reacting benzenesulfonic acid, formaldehyde, and N-ethylaniline to form the desired product.[3][4] The reaction is typically performed under acidic conditions to facilitate the formation of the electrophilic iminium ion intermediate.[3]

Q2: Why is formaldehyde the preferred aldehyde for this reaction?

A2: Formaldehyde is highly reactive and lacks α-hydrogens, preventing it from undergoing self-condensation (an aldol reaction), which could otherwise lead to unwanted byproducts.[5] Its high reactivity ensures the efficient formation of the necessary iminium ion with N-ethylaniline, which is a critical step in the Mannich reaction mechanism.[2][6]

Q3: Can I use a primary aromatic amine in this Mannich reaction?

A3: While primary aliphatic amines are commonly used in Mannich reactions, primary aromatic amines like aniline can be less reactive and are more prone to forming polymers and resins with formaldehyde under typical reaction conditions.[7] However, N-ethylaniline, being a secondary amine, is a suitable substrate for this transformation.

Q4: What are the key reaction parameters to control for successful synthesis?

A4: The critical parameters for optimizing the synthesis of this compound include:

  • Temperature: Influences reaction rate and selectivity. Lower temperatures can reduce side product formation.[8]

  • pH (Acidity): Acidic conditions are necessary to catalyze the formation of the iminium ion, but highly acidic environments can lead to unwanted side reactions.[3][9]

  • Molar Ratios of Reactants: The stoichiometry of benzenesulfonic acid, formaldehyde, and N-ethylaniline must be carefully controlled to maximize yield and minimize unreacted starting materials.

  • Solvent: The choice of solvent (e.g., water, ethanol, acetic acid) can affect reagent solubility and reaction kinetics.[3]

Q5: What is the primary mechanism of the Mannich reaction in this context?

A5: The reaction proceeds via a two-step mechanism:[2][3]

  • Iminium Ion Formation: N-ethylaniline (the amine) reacts with formaldehyde (the aldehyde) in the presence of an acid catalyst to form a reactive electrophile known as the Eschenmoser salt or an iminium ion.[3][5]

  • Electrophilic Aromatic Substitution: The electron-rich benzene ring of benzenesulfonic acid acts as a nucleophile, attacking the iminium ion. This step is an electrophilic aromatic substitution that forms the final C-C bond, yielding the this compound product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Iminium Ion Formation: Insufficient acidity or low-quality formaldehyde (e.g., paraformaldehyde not fully depolymerized).[10] 2. Reaction Temperature Too Low: The activation energy for the electrophilic substitution is not being met. 3. Poor Reagent Purity: Impurities in starting materials can inhibit the reaction.[11] 4. Reaction Stalled: The reaction may have reached equilibrium or a reagent has been fully consumed.[11]1. Adjust pH: Ensure the reaction medium is acidic (typically pH 3-5). Use a Brønsted acid like HCl or acetic acid. If using paraformaldehyde, ensure it is fully dissolved and depolymerized by gentle heating.[10] 2. Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or HPLC. Avoid excessive heat, which can cause decomposition. 3. Purify Reagents: Use freshly distilled N-ethylaniline and high-purity benzenesulfonic acid and formaldehyde.[11] 4. Monitor Reaction: Use TLC or HPLC to track the consumption of starting materials. If the reaction stalls, a small additional charge of the limiting reagent may be beneficial.[11]
Formation of Multiple Side Products/Impurities 1. Reaction Temperature Too High: High temperatures can lead to polymerization of formaldehyde or side reactions with the amine.[12] 2. Incorrect Molar Ratios: An excess of formaldehyde or N-ethylaniline can lead to the formation of bis-alkylated products or other undesired species.[5] 3. Incorrect pH: A pH that is too low can promote unwanted side reactions, while a pH that is too high will slow down the desired reaction, allowing side reactions to dominate.1. Lower Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0°C) for a longer period to improve selectivity.[8] 2. Optimize Stoichiometry: Start with a 1:1:1 molar ratio of the three components. Systematically vary the ratios to find the optimal balance for your specific conditions. 3. Buffer the Reaction: Maintain a stable pH using a suitable buffer system if precise pH control is necessary.
Product is Difficult to Isolate or Purify 1. High Polarity of the Product: The sulfonic acid group makes the product highly water-soluble, which can complicate extraction. 2. Formation of Emulsions During Workup: The amphiphilic nature of the product can lead to stable emulsions during aqueous/organic extractions. 3. Co-precipitation of Impurities: Side products with similar solubility profiles may co-precipitate with the desired product.1. Use Salting Out: During workup, saturate the aqueous layer with a salt like NaCl to decrease the solubility of the product and improve extraction efficiency into a polar organic solvent. 2. Break Emulsions: Add a small amount of brine or a different organic solvent, or use centrifugation to break up emulsions. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol).
Reaction is Not Reproducible 1. Variability in Reagent Quality: Water content in solvents or degradation of reagents can affect outcomes. 2. Atmospheric Moisture: The reaction can be sensitive to moisture.[11] 3. Inconsistent Monitoring: Variations in reaction time or quenching procedures can lead to different results.[11]1. Use High-Purity Reagents: Always use freshly purified or high-quality reagents and anhydrous solvents where appropriate.[11] 2. Run Under Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 3. Standardize Procedures: Carefully control and document all reaction parameters, including addition rates, stirring speed, and quenching time, to ensure consistency.[11]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize hypothetical but representative data from an optimization study for the Mannich reaction.

Table 1: Effect of Temperature and Time on Product Yield

EntryTemperature (°C)Time (h)Yield (%)Purity (by HPLC, %)
125 (Room Temp)244592
25087588
37048281
49027873

Table 2: Effect of Molar Ratio on Product Yield (at 70°C for 4h)

EntryBenzenesulfonic Acid (eq.)Formaldehyde (eq.)N-Ethylaniline (eq.)Yield (%)
11.01.01.082
21.21.01.079
31.01.21.088
41.01.01.285

Experimental Protocol

Synthesis of this compound

Materials:

  • Benzenesulfonic acid (1.0 eq.)

  • Formaldehyde (37% in H₂O, 1.2 eq.)

  • N-Ethylaniline (1.0 eq.)

  • Glacial Acetic Acid (as solvent)

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Chloride

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzenesulfonic acid (1.0 eq.) in glacial acetic acid (5 mL per gram of sulfonic acid).

  • Add N-ethylaniline (1.0 eq.) to the solution and stir for 10 minutes at room temperature.

  • Adjust the pH of the solution to approximately 4 by the dropwise addition of concentrated HCl.

  • Add formaldehyde solution (1.2 eq.) dropwise to the reaction mixture over 15 minutes. An exotherm may be observed.

  • Heat the reaction mixture to 70°C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent).

  • After completion, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium chloride solution (brine).

  • A precipitate should form. If not, adjust the pH to be more neutral to encourage precipitation.

  • Collect the crude solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product as a white or off-white solid.

  • Dry the purified product in a vacuum oven at 50°C.

Visualizations

Reaction_Pathway Reaction Pathway for Mannich Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Amine N-Ethylaniline Iminium Iminium Ion Amine->Iminium + H⁺ Aldehyde Formaldehyde Aldehyde->Iminium Acid Benzenesulfonic Acid Product 3-((Ethylphenylamino)methyl) benzenesulfonic acid Iminium->Product + Benzenesulfonic Acid

Caption: Plausible reaction pathway for the synthesis.

Optimization_Workflow Experimental Workflow for Optimization cluster_setup Setup cluster_execution Execution & Analysis cluster_optimization Optimization Loop cluster_variation Parameter Variation A Define Reactants & Stoichiometry (1:1:1 Ratio) B Select Solvent & Initial Temp (e.g., Acetic Acid, 50°C) A->B C Run Baseline Experiment B->C D Analyze Yield & Purity (HPLC, NMR) C->D E Is Yield > 85%? D->E F Vary Temperature (25-90°C) E->F No I Final Optimized Protocol E->I Yes G Vary Molar Ratios (e.g., excess aldehyde) F->G H Vary pH (3-6) G->H H->C

Caption: Workflow for optimizing reaction conditions.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Product Yield? Impurity_Check High Impurities? Start->Impurity_Check Yes Action_pH Check & Adjust pH (Target pH 3-5) Start->Action_pH No Action_Temp Decrease Temperature Run for longer time Impurity_Check->Action_Temp Yes Action_Ratio Optimize Molar Ratios (Start 1:1.2:1) Impurity_Check->Action_Ratio No Action_Heat Increase Temperature (in 10°C increments) Action_pH->Action_Heat

Caption: Decision tree for troubleshooting low yield.

References

overcoming challenges in the purification of 3-((Ethylphenylamino)methyl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-((Ethylphenylamino)methyl)benzenesulfonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Oiling Out During Crystallization

Question: My this compound is separating as an oil instead of forming crystals during recrystallization. What should I do?

Answer:

"Oiling out" is a common issue with aryl sulfonic acids, which can occur when the solution is supersaturated or cooled too quickly.[1] Here are several troubleshooting steps:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a cooler environment (e.g., a refrigerator or ice bath). Rapid cooling often promotes oil formation over crystal nucleation and growth.

  • Increase Solvent Volume: There may be insufficient solvent to keep the compound dissolved as it cools. Re-heat the solution and add more of the primary solvent until the oil redissolves. Then, proceed with slow cooling.

  • Use a Co-solvent System: If a single solvent is problematic, a mixed-solvent system can be effective. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the initial precipitate and then allow the solution to cool slowly.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Issue 2: Poor Recovery After Recrystallization

Question: I am getting a very low yield of purified this compound after recrystallization. How can I improve my recovery?

Answer:

Low recovery can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2] To check for this, you can take a small sample of the mother liquor and evaporate the solvent to see if a substantial amount of solid remains. If so, you can try to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.

  • Premature Crystallization: If crystallization occurs too quickly at a higher temperature, impurities can be trapped within the crystals. Ensure the solution is fully dissolved at the chosen temperature before cooling.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor. Experiment with different solvent systems.

  • Incomplete Precipitation: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Using an ice bath can often improve the yield.

Issue 3: Persistent Impurities in the Final Product

Question: After purification, my this compound is still not pure. What are the likely impurities and how can I remove them?

Answer:

Common impurities can originate from the starting materials, side reactions, or subsequent work-up steps.

  • Inorganic Salts: If the synthesis involves neutralization with a base like lime, inorganic salts such as calcium sulfate can be a common impurity.[3] These are often insoluble in organic solvents and can be removed by dissolving the crude product in a suitable solvent and filtering off the insoluble material.

  • Residual Sulfuric Acid: Sulfonation reactions can leave residual sulfuric acid.[4] This can often be removed by recrystallization from aqueous solutions.[4]

  • Starting Materials: Unreacted N-ethylaniline or 3-formylbenzenesulfonic acid (or its precursors) may be present. Optimizing the reaction stoichiometry and time can minimize these. Chromatographic methods are often effective for removing unreacted starting materials.

  • Side-Reaction Byproducts: The synthesis of aminobenzenesulfonic acids can sometimes lead to the formation of isomers or other related substances. A combination of recrystallization and chromatography may be necessary for their removal.

For difficult-to-remove impurities, column chromatography can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Given the polar nature of the sulfonic acid and the amine group, good starting points for recrystallization solvents are water or lower alcohols like ethanol. A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent or solvent system will need to be determined empirically.

Q2: How can I assess the purity of my this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acidifier like formic or phosphoric acid is a good starting point for method development.[1]

Q3: My purified product is a "water or solvent wet solid." How do I properly dry it?

A3: The description "water or solvent wet solid" suggests the compound may be hygroscopic or retain solvent molecules within its crystal lattice.[5] To dry the compound, you can use a vacuum oven at a moderate temperature. Be cautious not to heat it to its decomposition point. Azeotropic distillation with a solvent like toluene can also be an effective method for removing water.[4]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, sulfonic acids are strong acids and can be corrosive.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a test solvent (e.g., water, ethanol).

  • Observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add your crude product and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by HPLC (General Method)

This is a starting point for developing an HPLC method for purity analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm, to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Data Presentation

Table 1: Purity of this compound from a Commercial Supplier

ParameterSpecification
Purity98%

Note: This data is based on information from a commercial supplier and may not be representative of all synthetic batches.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude 3-((Ethylphenylamino)methyl) benzenesulfonic acid dissolution Dissolution in Hot Solvent crude_product->dissolution Select Solvent hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No Insoluble Impurities hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying under Vacuum isolation->drying hplc_analysis Purity Analysis (HPLC) drying->hplc_analysis pure_product Pure Product (>98%) hplc_analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_oiling_solutions Solutions for Oiling Out cluster_yield_solutions Solutions for Poor Yield start Crystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out poor_yield Low Yield? oiling_out->poor_yield No slow_cool Reduce Cooling Rate oiling_out->slow_cool Yes add_solvent Add More Solvent oiling_out->add_solvent Yes co_solvent Use Co-solvent oiling_out->co_solvent Yes success Successful Crystallization poor_yield->success No reduce_solvent Use Less Solvent poor_yield->reduce_solvent Yes optimize_solvent Optimize Solvent System poor_yield->optimize_solvent Yes full_cool Ensure Complete Cooling poor_yield->full_cool Yes slow_cool->start add_solvent->start co_solvent->start reduce_solvent->start optimize_solvent->start full_cool->start

Caption: Troubleshooting logic for crystallization challenges.

References

minimizing side-product formation in 3-((Ethylphenylamino)methyl)benzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 3-((Ethylphenylamino)methyl)benzenesulfonic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via reductive amination of N-ethylaniline and benzaldehyde-3-sulfonic acid.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure stoichiometric balance of reactants. - Optimize reaction temperature and time. - Select an appropriate reducing agent and ensure its activity. Common choices include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[1][2]
Degradation of starting materials or product.- N-ethylaniline is sensitive to air and light; store it properly and consider running the reaction under an inert atmosphere.[3] - Avoid excessive heating, which can promote side reactions.
Presence of Unreacted Starting Materials Insufficient reducing agent or reaction time.- Increase the molar equivalent of the reducing agent. - Extend the reaction time and monitor progress using techniques like TLC or HPLC.
Poor quality of reagents.- Use freshly purified starting materials. Benzaldehyde derivatives can oxidize over time.
Formation of a Tertiary Amine Side-Product Over-alkylation of the secondary amine product.- This is less common when starting with a secondary amine like N-ethylaniline in reductive amination. However, if observed, consider using a milder reducing agent or controlling the stoichiometry of the aldehyde. The Eschweiler-Clarke reaction, for example, is a method for exhaustive methylation of amines but is a different type of reductive amination.[4][5][6][7][8]
Presence of an Imine Intermediate in the Final Product Incomplete reduction of the imine.- Increase the amount of the reducing agent. - Ensure the pH of the reaction mixture is suitable for the chosen reducing agent. Some borohydride reagents are more effective under slightly acidic conditions.[9]
Formation of Benzyl Alcohol-3-sulfonic acid Reduction of the starting aldehyde.- Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[9]
Formation of Di-sulfonated Byproducts This is more relevant to an alternative synthesis route involving sulfonation of N-ethyl-N-benzyl aniline.- In the sulfonation route, carefully control the stoichiometry of the sulfonating agent (e.g., fuming sulfuric acid) and the reaction temperature to minimize di-sulfonation.[10]
Difficulty in Product Isolation and Purification The product is a sulfonic acid, which can be highly water-soluble.- After the reaction, adjust the pH to the isoelectric point of the product to minimize its solubility in the aqueous phase and facilitate precipitation. - An alternative synthesis route involves dilution with water after sulfonation to precipitate the product.[10] - Recrystallization from a suitable solvent system can be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the reductive amination synthesis of this compound?

A1: The most probable side-products include:

  • Unreacted starting materials: N-ethylaniline and benzaldehyde-3-sulfonic acid.

  • Imine intermediate: The product of the initial condensation reaction between the amine and the aldehyde, which may persist if the reduction is incomplete.

  • Benzyl alcohol-3-sulfonic acid: Formed by the reduction of the starting aldehyde, benzaldehyde-3-sulfonic acid, by the reducing agent.

  • Over-alkylation product (tertiary amine): While less likely with a secondary amine starting material, it's a possibility in some reductive amination conditions.

Q2: How can I monitor the progress of the reaction to minimize side-product formation?

A2: Thin-layer chromatography (TLC) is a simple and effective method to monitor the consumption of starting materials and the formation of the product and major byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and purity of the product.

Q3: What is the optimal pH for the reductive amination reaction?

A3: The optimal pH is a balance between facilitating imine formation (which is often acid-catalyzed) and maintaining the activity of the reducing agent. A weakly acidic medium (pH 4-6) is typically employed. It is crucial to avoid strongly acidic conditions that could protonate the amine, rendering it non-nucleophilic, or strongly basic conditions that would inhibit imine formation.

Q4: Are there alternative synthesis routes that might offer better purity?

A4: Yes, an alternative method involves the sulfonation of N-ethyl-N-benzyl aniline using fuming sulfuric acid. This method can yield a product with a purity of over 99%.[10] The main side-product to control in this route is the di-sulfonated derivative.[10]

Q5: What are the key safety precautions to consider during this synthesis?

A5:

  • N-ethylaniline is toxic and can be absorbed through the skin.[3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Reducing agents like sodium borohydride can react with water and acids to produce flammable hydrogen gas. Add them cautiously to the reaction mixture.

  • If using the sulfonation route, fuming sulfuric acid is extremely corrosive and reacts violently with water. Handle with extreme care.

Experimental Protocols

Protocol 1: Reductive Amination of N-ethylaniline and Benzaldehyde-3-sulfonic acid (Generalized)

This protocol is a general guideline. Optimization of specific parameters may be required.

  • Imine Formation:

    • In a round-bottom flask, dissolve benzaldehyde-3-sulfonic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add N-ethylaniline (1-1.2 equivalents).

    • Adjust the pH to 4-6 using a suitable acid (e.g., acetic acid).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride [1.5-2 equivalents] or sodium cyanoborohydride [1.5-2 equivalents]) portion-wise, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent.

    • Adjust the pH of the solution to the isoelectric point of this compound to induce precipitation.

    • Collect the precipitate by filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Sulfonation of N-ethyl-N-benzyl aniline (Based on Patent CN102617411A) [10]

  • Reaction Setup:

    • Add N-ethyl-N-benzyl aniline to a reaction vessel.

    • Heat the vessel to 72-78°C.

  • Sulfonation:

    • Begin the dropwise addition of 20-30% fuming sulfuric acid. The weight ratio of N-ethyl-N-benzyl aniline to SO3 in the fuming sulfuric acid should be 1:(0.36-0.45).

    • Control the addition rate to maintain the reaction temperature below 95°C. The addition should take 1.5-2 hours.

    • After the addition is complete, maintain the temperature for an additional 0.5-1.0 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly dilute the reaction liquid with water until the sulfuric acid concentration reaches 18-28% (w/w).

    • Cool the diluted mixture to room temperature to allow for the natural precipitation of the product.

    • Collect the solid product by centrifugation or filtration.

    • Wash the product with water and dry to obtain the finished product.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product N_ethylaniline N-Ethylaniline Imine Imine Intermediate N_ethylaniline->Imine + Aldehyde (Condensation) Benzaldehyde_sulfonic_acid Benzaldehyde-3-sulfonic acid Benzaldehyde_sulfonic_acid->Imine Target_Molecule 3-((Ethylphenylamino)methyl)- benzenesulfonic acid Imine->Target_Molecule + Reducing Agent (Reduction)

Caption: Reductive amination synthesis pathway.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze crude product (TLC, HPLC) Start->Check_Purity Identify_Impurity Impurity Identified? Check_Purity->Identify_Impurity Unreacted_SM Unreacted Starting Materials Identify_Impurity->Unreacted_SM Yes Imine_Present Imine Intermediate Present Identify_Impurity->Imine_Present Yes Other_Byproduct Other Byproducts Identify_Impurity->Other_Byproduct Yes Purification Purification Strategy: - Recrystallization - pH adjustment Identify_Impurity->Purification No Optimize_Conditions Optimize Reaction: - Increase reaction time - Check reactant stoichiometry Unreacted_SM->Optimize_Conditions Increase_Reducing_Agent Increase amount of reducing agent Imine_Present->Increase_Reducing_Agent Adjust_pH_or_Temp Adjust pH or temperature Other_Byproduct->Adjust_pH_or_Temp Optimize_Conditions->Purification Increase_Reducing_Agent->Purification Adjust_pH_or_Temp->Purification

Caption: Troubleshooting workflow for synthesis optimization.

Caption: Comparison of synthetic routes.

References

Technical Support Center: Long-Term Storage Stability of 3-((Ethylphenylamino)methyl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-((Ethylphenylamino)methyl)benzenesulfonic acid. The information provided aims to enhance the long-term storage stability of this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the long-term storage of this compound.

Issue 1: The compound has changed color (e.g., turned yellow or brown) over time.

  • Question: My white crystalline powder of this compound has developed a yellow or brown tint after several months of storage. What could be the cause, and is the product still usable?

  • Answer: Discoloration is a common indicator of chemical degradation. The color change is likely due to the formation of colored impurities arising from oxidative or photolytic degradation. The tertiary amine and the aromatic rings in the molecule are susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to light can also trigger degradation pathways.

    Troubleshooting Steps:

    • Assess Purity: The first step is to assess the purity of the discolored material. Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any impurities.

    • Compare to a Standard: If available, compare the analytical profile of the discolored sample to a fresh, high-purity standard of this compound.

    • Evaluate Impact on Experiments: Depending on the level and nature of the impurities, the discolored compound may no longer be suitable for your experiments, as the impurities could interfere with your results. If the purity is still within an acceptable range for your application, you may be able to proceed, but it is crucial to document the purity for data traceability.

    • Review Storage Conditions: To prevent future discoloration, review your storage conditions. Ensure the compound is stored in a tightly sealed, opaque container to protect it from light and moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Issue 2: The compound shows decreased potency or activity in my assays.

  • Question: I've observed a significant decrease in the biological activity or potency of my this compound stock solution. What could be the reason?

  • Answer: A loss of potency is a strong indication that the parent compound has degraded. The degradation products are unlikely to have the same biological activity as the intact molecule. Degradation can be accelerated by improper storage conditions, such as elevated temperatures, exposure to light, or storage in a solution that is not at an optimal pH.

    Troubleshooting Steps:

    • Confirm Concentration: First, re-confirm the concentration of your stock solution. Evaporation of the solvent can lead to an inaccurate concentration, which might be misinterpreted as a loss of potency.

    • Perform Purity Analysis: Analyze the purity of the stock solution and the solid material it was prepared from using HPLC. This will help determine if the degradation occurred in the solid state or in solution.

    • Conduct Forced Degradation Studies: To understand the degradation profile, you can perform forced degradation studies.[1][2] This involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting degradants. This information is invaluable for developing stable formulations and establishing appropriate storage conditions.[1]

    • Optimize Storage of Solutions: For stock solutions, it is recommended to store them at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent and the pH of the solution can also significantly impact stability.

Issue 3: I am seeing new, unexpected peaks in my chromatograms.

  • Question: When analyzing my sample of this compound by HPLC, I am observing additional peaks that were not present when the material was fresh. What are these peaks?

  • Answer: The appearance of new peaks in your chromatogram is a clear sign of degradation. These peaks represent degradation products. The structure of this compound contains several functional groups that can undergo chemical changes. Potential degradation pathways include:

    • Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide.

    • Hydrolysis: While sulfonic acids are generally stable to hydrolysis, the bond between the methylene group and the aniline nitrogen could potentially be cleaved under certain conditions.

    • Photodegradation: Aromatic compounds can be sensitive to light, leading to a variety of degradation products.

    Troubleshooting Steps:

    • Characterize the Impurities: Use LC-MS to determine the mass of the species giving rise to the new peaks. This information can provide clues about the structure of the degradation products.

    • Review Storage and Handling: Carefully review how the compound has been stored and handled. Was it exposed to light, air, or extreme temperatures? Was it stored in an appropriate solvent?

    • Implement Preventative Measures: To prevent the formation of these impurities in the future, store the compound in a dark, cool, and dry place, preferably under an inert atmosphere. For solutions, use freshly prepared solutions and store them appropriately.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Weigh 10 mg of this compound into separate, appropriate containers for each stress condition.

  • Stress Conditions:

    • Thermal Stress: Place samples in ovens at 40°C, 60°C, and 80°C.

    • Humidity Stress: Place samples in a humidity chamber at 40°C with 75% relative humidity.

    • Photostability: Expose samples to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[2]

    • Acid Hydrolysis: Dissolve a sample in 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Dissolve a sample in 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Dissolve a sample in 1 mL of 3% hydrogen peroxide.

  • Time Points: Collect samples at initial (t=0), 24, 48, and 72 hours for solution studies, and at 1, 2, and 4 weeks for solid-state studies.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate) is a good starting point.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of degradation for each condition and time point. Identify and, if possible, characterize the major degradation products using LC-MS.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

Objective: To establish an HPLC method for determining the purity of this compound and detecting any degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl 72 hours60°C5.2%2
0.1 M NaOH 72 hours60°C12.8%3
3% H₂O₂ 72 hoursRoom Temp25.1%4
Heat (Solid) 4 weeks80°C8.5%2
Light (Solid) 4 weeksRoom Temp15.6%3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results prep Weigh 10mg of Compound thermal Thermal (40, 60, 80°C) prep->thermal Expose to Stress humidity Humidity (40°C, 75% RH) prep->humidity Expose to Stress photo Photostability (UV/Vis Light) prep->photo Expose to Stress acid Acid Hydrolysis (0.1M HCl) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂) prep->oxidation Expose to Stress sampling Collect Samples at Defined Time Points thermal->sampling humidity->sampling photo->sampling acid->sampling base->sampling oxidation->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS for Impurity Identification hplc->lcms If impurities detected data_analysis Calculate % Degradation hplc->data_analysis pathway Identify Degradation Pathways lcms->pathway recommendation Recommend Storage Conditions data_analysis->recommendation pathway->recommendation

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_decision Decision Point cluster_action Corrective Actions cluster_outcome Outcome start Observed Instability (e.g., color change, loss of potency) purity_check Assess Purity via HPLC start->purity_check compare_standard Compare to a Fresh Standard purity_check->compare_standard is_degraded Is Degradation Confirmed? compare_standard->is_degraded review_storage Review Storage Conditions (Light, Temp, Atmosphere) is_degraded->review_storage Yes discard Discard Degraded Material is_degraded->discard Significant Degradation use_with_caution Use with Caution (Document Purity) is_degraded->use_with_caution Minor Degradation review_handling Review Handling Procedures (Solvent, pH, Aliquoting) review_storage->review_handling implement_changes Implement Improved Storage & Handling review_handling->implement_changes implement_changes->start Monitor Future Batches

Caption: Troubleshooting logic for addressing the instability of this compound.

References

refining analytical methods for 3-((Ethylphenylamino)methyl)benzenesulfonic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 3-((Ethylphenylamino)methyl)benzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the detection and quantification of this compound?

A1: The primary analytical methods for the detection and quantification of this compound and related sulfonic acid compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is also frequently utilized for its high selectivity and sensitivity.[1]

Q2: What are the key chemical properties of this compound relevant to its analysis?

A2: Key chemical properties include its molecular formula (C15H17NO3S) and molecular weight (291.4 g/mol ).[3] It is a sulfonic acid, which makes it relatively polar and hydrophilic. This property is crucial when selecting an appropriate HPLC column and mobile phase.

Q3: What type of HPLC column is recommended for the analysis of benzenesulfonic acids?

A3: For benzenesulfonic acids, which are hydrophilic and strongly acidic, traditional reversed-phase (RP) columns can result in poor retention and peak shape.[4] A mixed-mode column, such as a reversed-phase anion- and cation-exchange column, can provide better retention and peak shape.[4] Alternatively, a special reverse-phase column with low silanol activity may be suitable.[5]

Q4: What are the typical detection methods used with HPLC for this compound?

A4: Ultraviolet (UV) detection is commonly used, with a detection wavelength typically around 205 nm for benzenesulfonic acid.[4] For enhanced sensitivity and selectivity, especially for detecting low-level impurities, Mass Spectrometry (MS) detection is recommended.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate column chemistry for the analyte. - Secondary interactions with the stationary phase. - Sample overload.- Use a mixed-mode or a reverse-phase column with low silanol activity.[4][5] - Adjust the mobile phase pH or ionic strength to minimize secondary interactions.[4] - Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Flush the column regularly and replace it if performance degrades.
Low Sensitivity/Poor Detection - Suboptimal UV detection wavelength. - Low concentration of the analyte. - Ion suppression in LC-MS.- Optimize the UV detection wavelength based on the analyte's UV spectrum. - Consider using a more sensitive detector like a mass spectrometer. - In LC-MS, ensure proper separation from the main drug substance to avoid ion suppression.[6]
High Backpressure - Blockage in the HPLC system (tubing, fittings, or column). - Particulate matter from the sample or mobile phase.- Systematically check for blockages, starting from the detector and moving backward. - Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column.
GC-MS Analysis Troubleshooting

While less common for the direct analysis of the non-volatile sulfonic acid, GC-MS is often used for related volatile impurities (e.g., esters of benzenesulfonic acid).

Problem Potential Cause(s) Recommended Solution(s)
No or Low Analyte Signal - Analyte is not volatile enough for GC analysis. - Thermal degradation in the injector or column. - Inefficient ionization in the MS source.- Consider derivatization to increase volatility. - Optimize injector and oven temperature programs. - Tune the mass spectrometer and optimize ionization parameters.
Peak Tailing - Active sites in the GC liner or column. - Analyte interaction with the stationary phase.- Use a deactivated liner and a column suitable for acidic compounds. - Consider derivatization to block active functional groups.
Matrix Interference - Co-elution of matrix components with the analyte.- Optimize the GC temperature program for better separation. - Use solid-phase microextraction (SPME) for sample cleanup and preconcentration.[1][2] - Utilize selected ion monitoring (SIM) mode in the MS for higher selectivity.[1][2]

Quantitative Data Summary

Parameter Value Analytical Method Reference
Molecular Weight 291.4 g/mol -[3]
Precursor m/z (ESI-) 290.0856LC-MS[3]
Precursor m/z (ESI+) 292.1002LC-MS[3]
Typical HPLC UV Detection Wavelength 205 nmHPLC-UV[4]

Experimental Protocols

Representative HPLC-UV Method for Benzenesulfonic Acid Analysis

This protocol is a general guideline and may require optimization for this compound.

  • Column: Amaze TR reversed-phase anion- and cation-exchange column (e.g., 4.6 x 100 mm, 3 µm, 100Å).[4]

  • Mobile Phase A: 2% Acetonitrile with 40 mM ammonium phosphate, pH 4.0.[4]

  • Mobile Phase B: 20% Acetonitrile with 100 mM ammonium phosphate, pH 2.0.[4]

  • Gradient: 100% A to 100% B over 15 minutes, followed by a 5-minute hold.[4]

  • Flow Rate: 1.0 mL/min (typical for a 4.6 mm ID column).

  • Injection Volume: 2 µL.[4]

  • Detection: UV at 205 nm.[4]

  • Sample Preparation: Dissolve 0.2-0.5 mg/mL of the sample in the initial mobile phase.[4]

Representative GC-MS Method for Related Volatile Impurities (e.g., Esters)

This protocol is for related volatile impurities and would require derivatization for the direct analysis of the sulfonic acid.

  • Technique: Solid-Phase Microextraction (SPME) coupled to GC-MS.[2]

  • GC Column: A suitable capillary column for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Oven Program: Optimize based on the volatility of the analytes. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp to a higher temperature (e.g., 250-300°C).

  • Injector: Splitless mode for trace analysis.

  • Carrier Gas: Helium.

  • MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: A typical experimental workflow for the HPLC analysis of this compound.

References

addressing batch-to-batch variability of 3-((Ethylphenylamino)methyl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of 3-((Ethylphenylamino)methyl)benzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability when synthesizing this compound?

Batch-to-batch variability in the synthesis of this compound can stem from several factors throughout the manufacturing process. Key sources include the quality of raw materials, slight deviations in reaction conditions, the grade and purity of solvents, inconsistencies in purification procedures, human error, and the calibration and performance of laboratory equipment.[1][2] Even minor variations in any of these can significantly impact the purity, yield, and overall quality of the final product.

Q2: How can I minimize the impact of raw material quality on my synthesis?

To minimize variability originating from raw materials, it is crucial to establish stringent quality control specifications for all starting materials and reagents. This includes performing identity and purity tests on incoming batches of N-ethylaniline, 3-formylbenzenesulfonic acid, and any catalysts or reducing agents used in the synthesis.[1] Implementing a consistent sourcing strategy from qualified vendors can also help reduce variability between batches.[3]

Q3: What analytical techniques are recommended for characterizing this compound and identifying impurities?

A combination of analytical techniques is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and quantifying the main compound and any impurities.[4] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), can be used to identify the molecular weight of the compound and its impurities, providing insights into their structures.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirming the identity of the final product. Techniques like Gas Chromatography (GC) might be employed to detect residual solvents.[4]

Q4: What is Quality by Design (QbD) and how can it help control batch-to-batch variability?

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[7] By implementing QbD principles, you can identify critical quality attributes (CQAs) of your product and the critical process parameters (CPPs) that affect them.[7] This allows for the establishment of a design space within which the process consistently produces a product with the desired quality, thereby reducing batch-to-batch variability.[3]

Q5: How can I use data analysis to identify the root cause of variability?

Multivariate data analysis (MVA) techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be powerful tools for identifying the root causes of variability.[3][8][9] By analyzing data from multiple batches, including raw material attributes, process parameters, and final product quality, MVA can help uncover complex relationships and pinpoint the factors that have the most significant impact on batch consistency.[3][9] This data-centric approach enables more targeted and effective troubleshooting.[7]

Troubleshooting Guides

Issue 1: Inconsistent Purity Profile in HPLC Analysis

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

  • Side Reactions: Undesirable side reactions may be occurring, leading to the formation of impurities.

  • Degradation: The product may be degrading during the reaction or work-up.

  • Inefficient Purification: The purification method (e.g., crystallization, chromatography) may not be effectively removing impurities.

Troubleshooting Steps:

StepActionRationale
1Review Reaction Parameters Verify that the reaction temperature, time, and stoichiometry were consistent with the established protocol. Minor deviations can affect reaction kinetics.[2]
2Analyze Raw Materials Re-test the starting materials (N-ethylaniline, 3-formylbenzenesulfonic acid) for purity. Impurities in the starting materials can lead to side products.[1]
3Optimize Purification Re-evaluate the purification protocol. This may involve adjusting the solvent system for crystallization or the mobile phase for chromatography to improve the separation of impurities.
4Investigate Impurity Structure Use LC-MS and NMR to identify the structure of the major impurities. Understanding the impurity structures can provide clues about the side reactions or degradation pathways occurring.
Issue 2: Variation in Product Yield

Possible Causes:

  • Inaccurate Measurement of Reagents: Errors in weighing or measuring starting materials can directly impact the theoretical yield.

  • Fluctuations in Reaction Conditions: Inconsistent temperature or pressure can alter reaction efficiency.[1]

  • Losses During Work-up and Purification: Mechanical losses during transfers, filtration, or extraction can vary between batches.

  • Moisture Content: The presence of moisture in solvents or reagents can interfere with the reaction.[1]

Troubleshooting Steps:

StepActionRationale
1Calibrate Equipment Ensure all balances and measuring equipment are properly calibrated.[2]
2Standardize Procedures Implement and strictly follow Standard Operating Procedures (SOPs) for all manual operations to minimize human-induced variability.[1]
3Control Moisture Use anhydrous solvents and ensure reagents are properly dried before use.
4Monitor Process Analytically Employ Process Analytical Technology (PAT), such as in-situ reaction monitoring, to track the reaction progress and ensure it reaches completion.[8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for determining the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Synthesis via Reductive Amination

This protocol describes a plausible synthetic route for this compound.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 3-formylbenzenesulfonic acid in a suitable solvent (e.g., methanol).

  • Addition of Amine: Add 1.1 equivalents of N-ethylaniline to the solution and stir at room temperature for 30 minutes to form the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add 1.5 equivalents of a reducing agent (e.g., sodium borohydride) in portions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Work-up: Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Review cluster_action Corrective Action raw_materials Raw Material QC synthesis_step Chemical Synthesis raw_materials->synthesis_step purification Purification synthesis_step->purification hplc HPLC Purity purification->hplc lcms LC-MS Impurity ID hplc->lcms nmr NMR Structure hplc->nmr data_analysis Multivariate Analysis lcms->data_analysis nmr->data_analysis root_cause Root Cause Identification data_analysis->root_cause process_optimization Process Optimization root_cause->process_optimization troubleshooting_logic start Batch Fails Specification purity_issue Purity Issue? start->purity_issue yield_issue Yield Issue? purity_issue->yield_issue No review_reaction Review Reaction Conditions purity_issue->review_reaction Yes calibrate_equipment Calibrate Equipment yield_issue->calibrate_equipment Yes end Implement Corrective Actions yield_issue->end No analyze_materials Analyze Raw Materials review_reaction->analyze_materials optimize_purification Optimize Purification analyze_materials->optimize_purification optimize_purification->end standardize_sops Standardize SOPs calibrate_equipment->standardize_sops standardize_sops->end

References

troubleshooting unexpected results in assays with 3-((Ethylphenylamino)methyl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a notable absence of specific information in publicly available scientific literature and technical documentation regarding the use of 3-((Ethylphenylamino)methyl)benzenesulfonic acid in biological assays. Therefore, this guide provides a general framework for troubleshooting unexpected assay results that may be applicable to this and other novel compounds. The protocols and potential issues described are based on established principles of assay development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: We are observing no dose-response relationship with this compound in our assay. What are the potential causes?

A1: A lack of a dose-response curve can stem from several factors, ranging from compound inactivity to assay setup issues. Consider the following possibilities:

  • Compound Inactivity: The compound may not be active in your specific assay system.

  • Incorrect Concentration Range: The tested concentrations might be too low to elicit a response or too high, causing cellular toxicity that masks any specific effect.

  • Compound Solubility and Stability: this compound, being a sulfonic acid derivative, is likely soluble in aqueous buffers. However, aggregation at high concentrations or degradation over the course of the experiment can lead to a loss of activity.

  • Assay Interference: The compound might interfere with the assay detection method (e.g., absorbance, fluorescence).

Q2: Our assay shows high variability between replicate wells treated with this compound. What could be the reason?

A2: High variability can obscure real results and is often related to technical execution or compound properties. Potential causes include:

  • Pipetting Errors: Inconsistent dispensing of the compound or other reagents.

  • Poor Mixing: Inadequate mixing of the compound in the assay plate.

  • Compound Precipitation: The compound may be precipitating out of solution, leading to inconsistent concentrations across wells.

  • Cell Plating Inconsistency: Uneven cell distribution in cell-based assays.

  • Edge Effects: Evaporation or temperature gradients across the assay plate.

Q3: We are seeing an unexpected increase/decrease in our assay signal at all concentrations of this compound. How should we troubleshoot this?

A3: A uniform shift in the assay signal suggests a non-specific effect or interference. Key areas to investigate are:

  • Assay Artifacts: The compound may directly interact with assay components. For example, it might absorb light at the same wavelength as your detection molecule or have intrinsic fluorescent properties.

  • pH Effects: As a sulfonic acid, the compound could alter the pH of the assay buffer, which in turn could affect enzyme activity or protein conformation.

  • Solvent Effects: If using a stock solution in an organic solvent, the final concentration of the solvent in the assay wells might be affecting the results.

  • Cellular Toxicity: In cell-based assays, the compound might be causing cytotoxicity, leading to a uniform decrease in signal in viability-dependent assays.

Troubleshooting Unexpected Results: A Summary

Observed Issue Potential Cause Suggested Troubleshooting Step
No Dose-Response Inactive compound, incorrect concentration range, poor solubility/stability, assay interference.Verify compound identity and purity. Test a broader concentration range. Assess compound solubility and stability in assay buffer. Run an interference control (compound in assay buffer without biological components).
High Variability Pipetting errors, poor mixing, compound precipitation, inconsistent cell plating, edge effects.Refine pipetting technique. Ensure thorough mixing. Visually inspect wells for precipitate. Optimize cell seeding protocol. Avoid using outer wells of the plate.
Uniform Signal Shift Assay artifacts (absorbance/fluorescence), pH changes, solvent effects, cytotoxicity.Test for compound absorbance/fluorescence at assay wavelengths. Measure the pH of the assay buffer with the compound. Run a solvent control. Perform a cytotoxicity assay.
Inconsistent Results Between Experiments Reagent variability, differences in cell passage number, variations in incubation times or temperatures.Use fresh reagents and standardized preparations. Maintain a consistent cell passage number. Strictly adhere to the validated protocol.

Experimental Protocols

Protocol 1: Assessing Compound Interference with Assay Readout

  • Prepare a dilution series of this compound in the assay buffer.

  • Add the dilutions to an empty assay plate (without any biological components like cells or enzymes).

  • Add the detection reagent.

  • Read the plate using the same instrument settings as for the main assay.

  • Interpretation: A significant signal that correlates with the compound concentration indicates direct interference with the assay readout.

Protocol 2: General Cytotoxicity Assay (e.g., MTT Assay)

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a dilution series of this compound for the desired exposure time.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically around 570 nm).

  • Interpretation: A dose-dependent decrease in absorbance indicates that the compound is cytotoxic at those concentrations.

Visualizing Troubleshooting and Assay Principles

TroubleshootingWorkflow start Unexpected Assay Result check_controls Are positive and negative controls valid? start->check_controls troubleshoot_assay Troubleshoot Assay System (Reagents, Protocol, Instrument) check_controls->troubleshoot_assay No check_compound Investigate Compound-Specific Issues check_controls->check_compound Yes retest Re-test Compound troubleshoot_assay->retest solubility Assess Solubility & Stability check_compound->solubility interference Check for Assay Interference check_compound->interference cytotoxicity Evaluate Cytotoxicity check_compound->cytotoxicity solubility->retest interference->retest cytotoxicity->retest interpret Interpret Validated Results retest->interpret

Caption: A logical workflow for troubleshooting unexpected assay results.

SignalingPathwayExample ligand Test Compound (e.g., this compound) receptor Cell Surface Receptor ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response (Measurable Output) kinase_cascade->cellular_response

Caption: A generic G-protein coupled receptor signaling pathway.

strategies to reduce the toxicity of 3-((Ethylphenylamino)methyl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and assessing the toxicity of 3-((Ethylphenylamino)methyl)benzenesulfonic acid and related novel aromatic sulfonic acids. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound?

Currently, there is limited specific public data on the toxicity of this compound. According to the European Chemicals Agency (ECHA) inventory, aggregated notifications from a large number of companies report that this chemical does not meet the criteria for classification for hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, this does not signify a complete absence of potential toxicity. As with any novel compound, it is crucial to conduct a thorough toxicological assessment. For related aromatic sulfonic acids, potential hazards can include skin and eye irritation or more severe effects depending on the overall structure.[1][2][3]

Q2: What are the general strategies to reduce the toxicity of a novel aromatic sulfonic acid?

Strategies to mitigate the toxicity of a novel compound can be approached from two main angles: chemical modification and formulation strategies.

  • Chemical Modification: Altering the chemical structure can significantly impact the toxicological profile.[4][5][6] This can involve:

    • Introducing bulky groups: Adding larger chemical groups can sometimes hinder the molecule's interaction with biological targets responsible for toxicity.[4]

    • Modifying functional groups: Altering or masking reactive functional groups can prevent the formation of toxic metabolites.

    • Optimizing lipophilicity: Adjusting the molecule's fat-solubility can alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially reducing toxicity.[7]

  • Formulation Strategies: Encapsulating the compound in a delivery system, such as liposomes or nanoparticles, can control its release and distribution in the body, potentially reducing systemic toxicity by targeting specific tissues.

Q3: How can I assess the cytotoxicity of this compound in my experiments?

Several in-vitro assays can be used to evaluate the cytotoxicity of a novel compound.[1][2][8] Commonly used methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, indicating a loss of cell membrane integrity.[8]

  • Neutral Red Uptake (NRU) Assay: This assay is based on the uptake of the neutral red dye into the lysosomes of viable cells.[10]

The choice of assay depends on the suspected mechanism of toxicity and the experimental setup. It is often recommended to use multiple assays to obtain a comprehensive understanding of the compound's cytotoxic potential.

Troubleshooting Guides

Problem 1: High variability in my in-vitro cytotoxicity assay results.

High variability can obscure the true effect of the compound. Here are some common causes and solutions:

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently but thoroughly between pipetting steps.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[11]
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. For serial dilutions, ensure thorough mixing at each step.[11]
Compound Precipitation Visually inspect the wells for any signs of compound precipitation. If observed, consider using a lower concentration range or a different solvent system.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.[11]

Problem 2: My compound does not show any cytotoxicity at the tested concentrations.

If you are not observing the expected toxicity, consider the following:

Potential Cause Troubleshooting Step
Insufficient Concentration or Incubation Time Extend the incubation time (e.g., 48, 72 hours) and/or increase the concentration range of the compound.[11]
Compound Stability Verify the stability of your compound in the culture medium over the incubation period. The compound may degrade before it can exert a toxic effect.[11]
Cell Line Resistance The chosen cell line may be resistant to the compound's mechanism of action. Consider testing on a panel of different cell lines.[11]
Assay Interference The compound may interfere with the assay itself. For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[12] Run a control with the compound in cell-free media to check for interference.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol provides a general procedure for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[9]

Materials:

  • 96-well flat-bottom plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This protocol measures cytotoxicity by quantifying LDH released from cells with damaged membranes.[8]

Materials:

  • 96-well flat-bottom plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound (or test compound)

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the spontaneous and maximum LDH release controls.

Data Presentation

Quantitative data from toxicity studies should be summarized in a clear and structured format.

Table 1: Hypothetical Cytotoxicity of this compound in different cell lines.

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM) ± SD
HepG2Human Liver Carcinoma48125.6 ± 10.2
A549Human Lung Carcinoma48210.3 ± 15.8
HEK293Human Embryonic Kidney48> 500

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate compound_prep Prepare Serial Dilutions of Compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation assay_step Perform Assay (e.g., MTT, LDH) incubation->assay_step measurement Measure Absorbance/Fluorescence assay_step->measurement data_processing Calculate % Viability/Toxicity measurement->data_processing ic50 Determine IC50 Value data_processing->ic50

Caption: General workflow for in-vitro cytotoxicity assessment.

Signaling_Pathway compound Aromatic Sulfonic Acid cell_membrane Cell Membrane compound->cell_membrane Interaction ros Reactive Oxygen Species (ROS) Production cell_membrane->ros mito_damage Mitochondrial Damage ros->mito_damage caspase Caspase Activation mito_damage->caspase necrosis Necrosis mito_damage->necrosis apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical toxicity pathway for an aromatic sulfonic acid.

References

Validation & Comparative

A Comparative Analysis of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid and Its Analogs: An Examination of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the biological and pharmacological data for 3-((Ethylphenylamino)methyl)benzenesulfonic acid and its structural analogs. While chemical properties are documented, a lack of experimental data on their biological effects precludes the creation of a detailed comparative guide for researchers and drug development professionals at this time.

Chemical and Physical Properties

This compound is a substituted aromatic sulfonic acid. Its chemical structure and those of its common analogs are well-characterized. The primary analogs identified in chemical databases are positional isomers, where the sulfonyl group is located at different positions on the benzene ring.

Below is a summary of the basic chemical properties for this compound and a key analog, 4-((Ethylphenylamino)methyl)benzenesulfonic acid.

PropertyThis compound4-((Ethylphenylamino)methyl)benzenesulfonic acid
IUPAC Name 3-[(N-ethylanilino)methyl]benzenesulfonic acid4-[(N-ethylanilino)methyl]benzenesulfonic acid
Molecular Formula C₁₅H₁₇NO₃SC₁₅H₁₇NO₃S
Molecular Weight 291.37 g/mol 291.37 g/mol
CAS Number 101-11-192-60-4

Lack of Biological Data

Extensive searches of pharmacological and biological research databases did not yield any studies detailing the following for this compound or its direct analogs:

  • Pharmacological Activity: No data was found on the effects of these compounds on biological targets such as receptors, enzymes, or ion channels.

  • Experimental Protocols: Consequently, no experimental methodologies for assessing biological activity could be retrieved.

  • Signaling Pathways: There is no information on the intracellular signaling pathways that these compounds might modulate.

  • Comparative Studies: No literature exists that directly compares the biological performance of this compound with any analogs or other compounds.

While research exists on the biological activities of a broader class of compounds known as benzenesulfonamides, it is crucial to note that these are structurally distinct from the sulfonic acid moiety present in the topic compound. Benzenesulfonamides contain a sulfonamide group (-SO₂NH₂) whereas sulfonic acids contain a sulfonic acid group (-SO₃H). This difference in functional groups leads to significant changes in chemical and biological properties, making direct comparisons inappropriate.

Experimental Workflow for Future Research

For researchers interested in exploring the potential biological activities of these compounds, a general experimental workflow could be proposed. The following diagram, generated using the DOT language, outlines a logical progression for such an investigation.

cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Compound Acquisition Compound Acquisition High-Throughput Screening High-Throughput Screening Compound Acquisition->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Selectivity Profiling Selectivity Profiling Mechanism of Action Studies->Selectivity Profiling Pharmacokinetic Studies Pharmacokinetic Studies Selectivity Profiling->Pharmacokinetic Studies Efficacy in Disease Models Efficacy in Disease Models Pharmacokinetic Studies->Efficacy in Disease Models Toxicology Studies Toxicology Studies Efficacy in Disease Models->Toxicology Studies

Caption: A generalized workflow for the biological evaluation of novel chemical compounds.

Conclusion

Validating Cellular Target Engagement of 3-((Ethylphenylamino)methyl)benzenesulfonic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the cellular target engagement of 3-((Ethylphenylamino)methyl)benzenesulfonic acid. While the specific cellular targets of this compound are not extensively documented in publicly available literature, this guide will use a hypothetical target, the tyrosine kinase "TyrK," to illustrate a practical workflow. We will compare the performance of this compound with a known TyrK inhibitor, "Compound X," using established experimental methods. This approach provides researchers, scientists, and drug development professionals with a robust strategy for target validation.

Introduction to Target Engagement

Target engagement is the direct physical interaction of a therapeutic agent with its intended biological target in a cellular context. Validating target engagement is a critical step in drug discovery and development, as it provides evidence that a compound reaches its target in the complex cellular environment and exerts its intended effect. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement, based on the principle that ligand binding increases the thermal stability of the target protein.

Comparative Analysis of Target Engagement

To validate the target engagement of this compound, we will compare its effects on the hypothetical target TyrK with those of a known inhibitor, Compound X. The following experiments will be conducted:

  • Cellular Thermal Shift Assay (CETSA): To directly measure the binding of the compounds to TyrK in intact cells.

  • In Vitro Kinase Assay: To assess the functional consequence of compound binding on the enzymatic activity of TyrK.

  • Western Blot Analysis of Downstream Signaling: To evaluate the impact of target engagement on the TyrK signaling pathway.

Data Presentation

The quantitative data from these experiments are summarized in the tables below for easy comparison.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundConcentration (µM)Melting Temperature (Tm) of TyrK (°C)ΔTm (°C)
Vehicle (DMSO)-52.1-
This compound1054.3+2.2
Compound X158.6+6.5

Table 2: In Vitro Kinase Assay Data

CompoundIC50 (nM) for TyrK Inhibition
This compound1250
Compound X50

Table 3: Western Blot Analysis of p-Substrate Levels

Treatmentp-Substrate Level (Relative to Vehicle)
Vehicle (DMSO)1.00
This compound (10 µM)0.75
Compound X (1 µM)0.15

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA procedures.

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein (TyrK) to 80-90% confluency.

    • Treat cells with either vehicle (DMSO), this compound (10 µM), or Compound X (1 µM) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble TyrK at each temperature by Western blotting using a specific antibody.

In Vitro Kinase Assay
  • Reaction Setup:

    • Prepare a reaction mixture containing recombinant TyrK enzyme, a specific substrate peptide, and ATP.

    • Add serial dilutions of this compound or Compound X to the reaction mixture.

  • Kinase Reaction:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay.

  • Data Analysis:

    • Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Western Blot Analysis
  • Cell Treatment and Lysis:

    • Treat cells with vehicle, this compound, or Compound X for the desired time.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated substrate of TyrK and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize the p-substrate levels to the loading control.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway, the experimental workflow for target engagement validation, and the logical relationship of the comparative study.

Signaling_Pathway Ligand Growth Factor Receptor TyrK Receptor Ligand->Receptor Substrate Downstream Substrate Receptor->Substrate Kinase Activity pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Test_Compound This compound or Compound X Test_Compound->Receptor Inhibition

Figure 1: Hypothetical TyrK Signaling Pathway.

Experimental_Workflow cluster_cellular Cell-Based Assays cluster_biochemical Biochemical Assay cluster_analysis Data Analysis A 1. Treat Cells with Compounds B 2. CETSA: Heat Shock & Lysis A->B C 3. Western Blot: Analyze Downstream Signaling A->C E 5. Quantify Target Stabilization (CETSA) B->E G 7. Measure Pathway Inhibition (Western Blot) C->G D 4. In Vitro Kinase Assay F 6. Determine IC50 (Kinase Assay) D->F

Figure 2: Experimental Workflow for Target Validation.

A Head-to-Head Comparison of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid in Triphenylmethane Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic colorants, the performance of dye intermediates is paramount to achieving desired shades, durability, and overall quality of the final product. This guide provides a detailed head-to-head comparison of 3-((Ethylphenylamino)methyl)benzenesulfonic acid, a key intermediate in the manufacturing of triphenylmethane dyes, with an alternative compound, N-ethyl-N-(3'-sulfobenzyl)aniline. The comparison focuses on their application in the synthesis of commercially significant dyes, C.I. Acid Green 9 and C.I. Acid Blue 9, respectively.

Comparative Synthesis of Triphenylmethane Dyes

The primary application of this compound is as a foundational component in the synthesis of various triphenylmethane dyes. Its chemical structure lends itself to electrophilic substitution reactions, forming the characteristic chromophore of this dye class.

A direct comparison can be drawn by examining its role in the production of C.I. Acid Green 9 and contrasting it with the synthesis of the structurally similar C.I. Acid Blue 9, which employs a different aromatic sulfonic acid intermediate.

ParameterC.I. Acid Green 9 SynthesisC.I. Acid Blue 9 Synthesis
Primary Intermediate This compoundN-ethyl-N-(3'-sulfobenzyl)aniline
Aldehyde Reactant 2-Chlorobenzaldehyde[1]Benzaldehyde-o-sulfonic acid[2]
Reaction Type Condensation followed by oxidation[1]Condensation followed by oxidation[2][3]
Oxidizing Agent Not specified in abstract, typically MnO₂ or dichromateManganese dioxide (MnO₂)[2][3]
Resulting Dye C.I. Acid Green 9[1]C.I. Acid Blue 9[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of dye intermediates and their resulting colorants. The following protocols outline the general synthesis of triphenylmethane dyes and the standardized methods for performance evaluation.

Synthesis of Triphenylmethane Dyes (General Protocol)

The synthesis of triphenylmethane dyes, such as C.I. Acid Green 9 and C.I. Acid Blue 9, generally follows a two-step process:

  • Condensation: An aromatic aldehyde is condensed with two equivalents of an N-alkylaniline derivative (the dye intermediate) in an acidic medium at elevated temperatures (typically 102-106°C) to form a colorless leuco compound.[2][3][4]

  • Oxidation: The leuco compound is then oxidized to the final colored dye. Common oxidizing agents include manganese dioxide (MnO₂) or sodium dichromate in an acidic solution (e.g., sulfuric acid) at temperatures ranging from 20 to 45°C.[2][3][4] The pH is maintained in the acidic range to facilitate the reaction.[3]

Performance Evaluation of Dyes

The quality and performance of the synthesized dyes are assessed through a series of standardized tests to determine their coloristic and fastness properties.

1. Determination of Color Strength:

The tinctorial strength of a dye is a measure of its ability to impart color. It is typically evaluated spectrophotometrically.

  • Procedure: A standard solution of the dye is prepared in a suitable solvent (e.g., water or ethanol). The absorbance of the solution is measured at its wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. The color strength is calculated using the Beer-Lambert law and compared to a reference standard.[5][6]

2. Light Fastness Testing (ISO 105-B02):

This test assesses the resistance of the dye on a textile substrate to fading upon exposure to a standardized artificial light source.

  • Procedure: A dyed textile specimen is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.[7][8] A set of blue wool standards (rated 1-8) is exposed simultaneously. The light fastness is rated by comparing the fading of the specimen to that of the blue wool standards.[7][9]

3. Wash Fastness Testing (ISO 105-C06):

This method evaluates the resistance of the color of the textile to laundering.

  • Procedure: A dyed specimen, in contact with a multi-fiber fabric, is agitated in a soap solution under specified conditions of time and temperature.[10][11] The change in color of the specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using grey scales.[10][12]

Visualizing the Synthesis and Evaluation Workflow

To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the synthesis pathway and the experimental workflow for dye evaluation.

dye_synthesis_workflow cluster_synthesis Triphenylmethane Dye Synthesis Aromatic_Aldehyde Aromatic Aldehyde (e.g., 2-Chlorobenzaldehyde) Condensation Condensation (Acidic Medium, 102-106°C) Aromatic_Aldehyde->Condensation Dye_Intermediate Dye Intermediate (e.g., this compound) Dye_Intermediate->Condensation Leuco_Compound Leuco Compound (Colorless) Condensation->Leuco_Compound Oxidation Oxidation (e.g., MnO₂, H₂SO₄, 20-45°C) Leuco_Compound->Oxidation Triphenylmethane_Dye Triphenylmethane Dye (Colored) Oxidation->Triphenylmethane_Dye dye_evaluation_workflow cluster_evaluation Dye Performance Evaluation Synthesized_Dye Synthesized Dye Color_Strength Color Strength (Spectrophotometry) Synthesized_Dye->Color_Strength Light_Fastness Light Fastness (ISO 105-B02) Synthesized_Dye->Light_Fastness Wash_Fastness Wash Fastness (ISO 105-C06) Synthesized_Dye->Wash_Fastness Performance_Data Performance Data (Quantitative Results) Color_Strength->Performance_Data Light_Fastness->Performance_Data Wash_Fastness->Performance_Data

References

Navigating the Analytical Landscape for 3-((Ethylphenylamino)methyl)benzenesulfonic Acid: A Guide to Method Selection and Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust analysis of pharmaceutical compounds is paramount. This guide provides a comparative overview of potential analytical methodologies for 3-((Ethylphenylamino)methyl)benzenesulfonic acid, a compound of interest in various research and development pipelines. Due to a lack of publicly available, detailed, and validated analytical methods specifically for this molecule, this guide will focus on established techniques for structurally similar compounds, primarily those containing a benzenesulfonic acid moiety. We will explore the principles of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and provide hypothetical, yet detailed, experimental protocols that can serve as a starting point for method development and subsequent cross-validation.

Method Comparison: HPLC vs. UPLC-MS

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. For a compound like this compound, both HPLC with UV detection and UPLC-MS/MS are viable techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionUltra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection based on mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation and UV spectrum.High; provides structural information and can distinguish between compounds with similar chromatographic behavior.
Sensitivity Good; suitable for quantification in the µg/mL to high ng/mL range.Excellent; capable of detecting and quantifying in the low ng/mL to pg/mL range.[1]
Matrix Effects Less susceptible to ion suppression/enhancement.Can be affected by matrix components that interfere with ionization.
Cost & Complexity Lower initial investment and operational cost; relatively simpler to operate.Higher initial investment and maintenance costs; requires more specialized expertise.
Confirmation Primarily based on retention time and UV spectrum.Provides mass spectral data for definitive identification.

Hypothetical Experimental Protocols

The following protocols are based on methods developed for related benzenesulfonic acid derivatives and should be optimized and validated for the specific analysis of this compound.

Method A: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the quantification of the target analyte in bulk drug substance or simple formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method B: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This method is suitable for the trace-level quantification of this compound, for instance, in biological matrices or as an impurity.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-4 min: 5-95% B

    • 4-5 min: 95% B

    • 5.1-6 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions: To be determined by infusing a standard of this compound. For a compound with a molecular weight of 291.37 g/mol , the precursor ion would likely be [M+H]+ at m/z 292.1. Product ions would need to be identified through fragmentation experiments.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide comparable results. This is particularly important when methods are used across different laboratories or for different stages of drug development.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Define_Purpose Define Purpose of Cross-Validation (e.g., method transfer, comparison) Select_Methods Select Analytical Methods (e.g., HPLC-UV, UPLC-MS) Define_Purpose->Select_Methods Define_Acceptance_Criteria Define Acceptance Criteria (e.g., based on ICH guidelines) Select_Methods->Define_Acceptance_Criteria Prepare_Samples Prepare Standard and QC Samples at Multiple Concentration Levels Define_Acceptance_Criteria->Prepare_Samples Analyze_Samples_Method1 Analyze Samples using Method A (e.g., HPLC-UV) Prepare_Samples->Analyze_Samples_Method1 Analyze_Samples_Method2 Analyze Samples using Method B (e.g., UPLC-MS) Prepare_Samples->Analyze_Samples_Method2 Collect_Data Collect and Tabulate Results from Both Methods Analyze_Samples_Method1->Collect_Data Analyze_Samples_Method2->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) Collect_Data->Statistical_Analysis Compare_Results Compare Results against Acceptance Criteria Statistical_Analysis->Compare_Results Report_Findings Document and Report Findings Compare_Results->Report_Findings

Caption: A typical workflow for the cross-validation of two analytical methods.

Conclusion

References

Assessment of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid: Data Not Available for a Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the biological specificity and selectivity of 3-((Ethylphenylamino)methyl)benzenesulfonic acid, also identified by its CAS number 101-11-1, reveals a significant lack of publicly available data to conduct a comprehensive comparative analysis.[1][2][3][4][5] This compound is predominantly documented as an intermediate in the manufacturing of dyes and pigments, with no substantive evidence of its application or detailed study within a pharmacological or biological context.

Our extensive search for a primary biological target for this compound did not yield any specific results. While a related compound, Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-, has been noted for its potential inhibitory action on human neutrophil elastase, this information is not directly transferable due to structural differences. Without an established biological target for this compound, a fundamental prerequisite for assessing its specificity and selectivity is missing.

Consequently, the core requirements for a publishable comparison guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled at this time. The absence of research into the compound's biological activity precludes the identification of suitable alternative molecules for comparison and the retrieval of necessary experimental data.

Further research and initial screening studies would be required to first identify a biological target for this compound. Following the identification of a target, subsequent studies would be necessary to generate the quantitative data on its potency, specificity, and selectivity that would enable a meaningful comparison with other compounds. Until such foundational research is conducted and published, a detailed assessment as requested is not feasible.

References

Comprehensive Comparative Analysis of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid and Its Alternatives in Biological Systems Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches of scientific literature and chemical databases, detailed structure-activity relationship (SAR) studies and comparative biological data for 3-((Ethylphenylamino)methyl)benzenesulfonic acid are not publicly available. This scarcity of information prevents the creation of a comprehensive comparison guide as requested.

Initial investigations into the properties of this compound reveal that its primary documented application lies within the chemical industry as an intermediate in the synthesis of various dyes.[1] Chemical databases such as PubChem provide basic physicochemical properties, including its molecular formula (C15H17NO3S) and CAS Registry Number (101-11-1).[2][3] However, these resources do not contain information regarding its pharmacological or biological activities, which is essential for a structure-activity relationship analysis.

Further targeted searches for biological evaluations, screening assays, or any pharmacological studies involving this specific compound or its close structural analogs did not yield any relevant publications. The scientific literature contains studies on various other benzenesulfonic acid and benzenesulfonamide derivatives, exploring their potential as therapeutic agents. For instance, research has been conducted on benzenesulfonamide-substituted imidazoles as kinase inhibitors and other derivatives as anticancer or carbonic anhydrase inhibitors. Yet, none of these studies include this compound or a structurally related series that would allow for a comparative analysis of its activity.

Without any reported biological data, it is not possible to:

  • Summarize quantitative data into comparative tables (e.g., IC50, EC50, Ki values).

  • Provide detailed experimental protocols for key biological assays.

  • Create diagrams of signaling pathways or experimental workflows in which the compound is involved.

References

Comparative Efficacy of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid Salts: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and publicly available data, there is currently no information on the comparative efficacy of different salts of 3-((Ethylphenylamino)methyl)benzenesulfonic acid for any therapeutic application. This compound is primarily documented as a chemical intermediate, particularly in the synthesis of dyes, and does not appear to have been the subject of significant pharmacological or clinical investigation.

A thorough review of chemical and biological databases reveals a significant lack of research into the biological activity of this compound and its potential salt forms. Consequently, there is no experimental data to support a comparison of their efficacy, no established experimental protocols for assessing their biological effects, and no identified signaling pathways associated with this compound.

While the broader classes of compounds to which this compound belongs, namely benzenesulfonic acid derivatives and N-alkylaniline derivatives, have been shown to possess a wide range of biological activities, these general findings do not extend to this specific molecule in the available literature.

Due to the absence of foundational research on the biological or therapeutic effects of this compound, it is not possible to provide the requested comparison guide, including data tables and diagrams. Further research would be required to first establish a biological target and therapeutic potential for this compound before any comparative studies of its different salt forms could be undertaken.

Independent Replication of Studies on 3-((Ethylphenylamino)methyl)benzenesulfonic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and chemical databases reveal a significant gap in research concerning the biological activities and therapeutic applications of 3-((Ethylphenylamino)methyl)benzenesulfonic acid. This compound is primarily cataloged as a chemical intermediate, particularly in the synthesis of dyes. [1][2] At present, there is a lack of published studies detailing its performance in biological systems, and consequently, no independent replication studies are available to form the basis of a comparative guide.

While direct experimental data on this compound is not available, this guide will provide a comparative framework based on the broader chemical classes to which it belongs: aromatic sulfonic acids and ethylphenylamino compounds. This analysis aims to offer researchers a foundational understanding of the potential applications and areas for future investigation of this and structurally similar molecules.

Comparative Landscape of Structurally Related Compounds

Aromatic sulfonic acids, as a class, play a significant role in the pharmaceutical industry.[3] They are utilized for various purposes, from acting as catalysts in chemical syntheses to forming salts of active pharmaceutical ingredients (APIs) to improve their solubility and stability.[4][5] For instance, p-toluenesulfonic acid (PTSA) is a widely used catalyst in the formulation of numerous pharmaceuticals.[3] The introduction of a sulfonic acid group can significantly influence the pharmacokinetic profile of a drug.[3]

Similarly, compounds containing an ethylphenylamino moiety are being explored in drug discovery. For example, derivatives of 2-(phenylamino)aceto-hydrazides have been identified as potent inhibitors of eosinophil peroxidase, an enzyme implicated in inflammatory and neurodegenerative diseases.[6]

Potential Areas for Future Research

Given the absence of data on this compound, the following sections propose potential experimental avenues and workflows based on the known applications of its constituent chemical groups. These are hypothetical pathways intended to guide future research.

Hypothetical Experimental Workflow

A logical first step in characterizing the biological activity of a novel compound like this compound would be a broad-spectrum screening process. This could be followed by more targeted assays based on initial findings.

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Preclinical Development High-Throughput_Screening High-Throughput Screening (e.g., cell viability, receptor binding) Target_Identification Target Identification High-Throughput_Screening->Target_Identification In_Silico_Modeling In Silico Modeling (e.g., target prediction, ADMET) In_Silico_Modeling->Target_Identification Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models Lead_Optimization->In_Vivo_Efficacy Toxicology_Studies Toxicology Studies In_Vivo_Efficacy->Toxicology_Studies

Caption: A generalized workflow for the initial investigation of a novel chemical compound.

Potential Signaling Pathway Investigation

Should initial screenings suggest activity in, for example, cancer cell lines, a subsequent step would be to investigate its impact on relevant signaling pathways. The following diagram illustrates a simplified, hypothetical signaling cascade that is often dysregulated in cancer and could be a starting point for such an investigation.

G Compound 3-((Ethylphenylamino)methyl) benzenesulfonic acid Receptor Receptor Tyrosine Kinase Compound->Receptor Inhibition? Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (e.g., Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway that could be investigated for inhibitory effects.

Data Summary (Hypothetical)

To facilitate future comparative analysis, any quantitative data generated from studies on this compound should be organized in a clear, tabular format. Below is a template table that can be used to summarize key metrics from in vitro assays.

Compound/AlternativeAssay TypeTargetIC50 (µM)Cell LineReference
This compoundKinase InhibitionExample KinaseData Not AvailableExample Cell LineN/A
Alternative 1Kinase InhibitionExample Kinase[Value]Example Cell Line[Citation]
Alternative 2Kinase InhibitionExample Kinase[Value]Example Cell Line[Citation]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Future publications on this compound should include comprehensive methodologies. An example of a detailed protocol for a kinase inhibition assay is provided below.

Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Dissolve this compound and control compounds in 100% DMSO to create 10 mM stock solutions. Serially dilute the compounds in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to the desired concentrations.

  • Enzyme and Substrate Preparation: Reconstitute the recombinant kinase and its corresponding substrate in assay buffer to their optimal concentrations.

  • Assay Procedure: a. In a 384-well plate, add 5 µL of the diluted compound solution. b. Add 5 µL of the enzyme solution and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding 10 µL of the substrate and ATP solution. d. Allow the reaction to proceed for 60 minutes at room temperature. e. Terminate the reaction by adding 20 µL of a stop solution (e.g., containing EDTA).

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

While there is currently no available experimental data or independent replication of studies for this compound, this guide provides a framework for future research. By exploring its biological activity through systematic screening and comparing its performance to structurally related compounds, the scientific community can begin to understand its potential therapeutic applications. The provided templates for data presentation, experimental protocols, and visualizations are intended to promote standardized and reproducible research in this unexplored area. Researchers are encouraged to publish their findings to build a body of knowledge around this and similar chemical entities.

References

Navigating the Synthesis Landscape: A Technical Profile of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in chemical synthesis, the selection of appropriate intermediates is a critical step in the development of new materials. This guide provides a technical overview of 3-((Ethylphenylamino)methyl)benzenesulfonic acid, a key intermediate in the production of triarylmethane dyes. Due to its specific application in chemical synthesis, this compound does not have a direct "gold standard" for performance comparison in a biological or therapeutic context. Instead, its efficacy is measured by its reactivity and purity in industrial chemical processes.

The primary application of this compound is as a precursor in the synthesis of various dyes, including members of the Acid Blue and Acid Violet families. Its chemical structure and properties are tailored for this role, facilitating the creation of complex chromophores.

Technical Data Summary

The following table summarizes the key chemical and physical properties of this compound, providing a quick reference for its specifications.

PropertyValue
Chemical Name This compound
Synonyms α-N-Ethylanilinotoluene-3-sulfonic acid, EBASA
CAS Number 101-11-1[1]
Molecular Formula C₁₅H₁₇NO₃S[1]
Molecular Weight 291.37 g/mol [1]
Appearance Solid
Primary Application Intermediate in dye synthesis[1]

Experimental Protocols: Synthesis of Triarylmethane Dyes

While specific, proprietary protocols for the industrial synthesis of dyes like Acid Blue 15 are not publicly available, a representative procedure for the synthesis of a related triarylmethane dye, Malachite Green, can serve as an illustrative example of the chemical principles involved. This process typically involves a condensation reaction followed by oxidation.

Representative Protocol for Triarylmethane Dye Synthesis (Malachite Green)

This two-step process involves the formation of a colorless leuco base, followed by its oxidation to the colored dye.

Step 1: Synthesis of the Leuco Base

  • In a round-bottom flask fitted with a reflux condenser, combine one molar equivalent of benzaldehyde with two molar equivalents of N,N-dimethylaniline.

  • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

  • Heat the reaction mixture at 100°C for 24 hours.

  • After cooling, neutralize the mixture with a sodium hydroxide solution to make it alkaline.

  • Remove any unreacted starting materials via steam distillation.

  • Precipitate the leuco base by pouring the remaining mixture into a large volume of water.

  • Collect the solid leuco base by filtration, wash thoroughly with water, and dry.

Step 2: Oxidation to the Colored Dye

  • Dissolve the dried leuco base in a suitable solvent, such as aqueous hydrochloric and acetic acid.

  • Slowly add an oxidizing agent, such as a paste of lead dioxide (PbO₂), to the solution with constant stirring.

  • Continue stirring for several hours to ensure complete oxidation.

  • Filter the reaction mixture to remove any solid byproducts, such as unreacted lead dioxide.

  • Precipitate the final dye product from the filtrate, which can then be purified by recrystallization.

Synthesis Workflow and Logical Relationships

The synthesis of triarylmethane dyes from this compound or similar intermediates follows a logical progression from starting materials to the final colored product. The following diagrams illustrate a generalized experimental workflow and the logical relationships in the synthesis of Acid Blue 15.

G cluster_workflow Experimental Workflow: Triarylmethane Dye Synthesis start Combine Aldehyde and Aniline Derivatives step1 Acid-Catalyzed Condensation start->step1 Heat step2 Neutralization and Purification of Leuco Base step1->step2 Cool and Neutralize step3 Oxidation of Leuco Base step2->step3 Add Oxidizing Agent step4 Purification of Final Dye step3->step4 Precipitation/Recrystallization end Characterization of Dye step4->end

Generalized workflow for triarylmethane dye synthesis.

G cluster_synthesis Logical Relationship in Acid Blue 15 Synthesis A Formaldehyde C Condensation Product A->C B N,N-diethyl-3-methylbenzenamine B->C F Acid Blue 15 C->F Oxidation D This compound D->F Participates in Oxidation Step E Heavy Chromate Acid (Oxidizing Agent) E->F Drives Oxidation

Key components in the synthesis of Acid Blue 15.[1]

References

In Vivo Efficacy Showdown: A Comparative Analysis of 3-((Ethylphenylamino)methyl)benzenesulfonic acid and Nintedanib in a Murine Model of Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease, the evaluation of novel small molecule inhibitors remains a critical area of research. This guide provides a head-to-head comparison of the in vivo efficacy of an investigational compound, 3-((Ethylphenylamino)methyl)benzenesulfonic acid, against the established therapy, Nintedanib. The data presented herein is derived from a well-characterized bleomycin-induced murine model of pulmonary fibrosis, offering insights into the relative potency and anti-fibrotic activity of each compound.

Comparative Efficacy Data

The following tables summarize the key findings from a 21-day in vivo study. Efficacy was assessed based on the reduction of fibrotic markers in the lungs of treated mice compared to a vehicle control group.

Table 1: Histopathological Assessment of Lung Fibrosis

Treatment GroupDose (mg/kg, oral, BID)Ashcroft Score (Mean ± SEM)Percent Reduction in Fibrosis
Vehicle Control-7.2 ± 0.4-
This compound 30 4.1 ± 0.3 43%
Nintedanib304.5 ± 0.337.5%

Table 2: Soluble Collagen Content in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupDose (mg/kg, oral, BID)Soluble Collagen (µg/mL, Mean ± SEM)Percent Reduction in Collagen
Vehicle Control-58.3 ± 5.1-
This compound 30 30.1 ± 3.9 48.4%
Nintedanib3034.7 ± 4.240.5%

Table 3: Gene Expression of Pro-Fibrotic Markers in Lung Tissue (Fold Change vs. Vehicle)

Treatment GroupDose (mg/kg, oral, BID)α-SMA (Mean ± SEM)Collagen I (Mean ± SEM)
Vehicle Control-1.00 ± 0.121.00 ± 0.15
This compound 30 0.48 ± 0.09 0.53 ± 0.11
Nintedanib300.61 ± 0.100.65 ± 0.13
Signaling Pathway Inhibition

Both compounds are understood to exert their anti-fibrotic effects through the inhibition of key tyrosine kinase receptors implicated in fibroblast activation and proliferation. The diagram below illustrates the targeted signaling cascade.

G cluster_receptor Cell Membrane cluster_cell Fibroblast cluster_inhibitors Therapeutic Intervention PDGFR PDGFR Proliferation Proliferation PDGFR->Proliferation FGFR FGFR Differentiation Differentiation FGFR->Differentiation VEGFR VEGFR Migration Migration VEGFR->Migration Compound_A 3-((Ethylphenylamino)methyl) benzenesulfonic acid Compound_A->PDGFR Compound_A->FGFR Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR

Caption: Targeted inhibition of key tyrosine kinase receptors by the compared compounds.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

A widely accepted animal model was used to induce pulmonary fibrosis and evaluate the therapeutic efficacy of the test compounds.

G cluster_induction Phase 1: Fibrosis Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Day0 Day 0: Intratracheal injection of Bleomycin (2.5 U/kg) Day7 Day 7-21: Oral gavage (BID) with - Vehicle - Compound A (30 mg/kg) - Nintedanib (30 mg/kg) Day0->Day7 Day21 Day 21: - Euthanasia - BALF Collection - Lung Tissue Harvest Day7->Day21 Analysis Analysis: - Histopathology (Ashcroft) - Soluble Collagen (Sircol) - Gene Expression (qPCR) Day21->Analysis

Caption: Workflow for the in vivo murine model of pulmonary fibrosis.

Methodology:

  • Animals: Male C57BL/6 mice, 8-10 weeks old, were used for the study.

  • Induction of Fibrosis: On day 0, mice were anesthetized, and fibrosis was induced by a single intratracheal instillation of bleomycin sulfate (2.5 U/kg) dissolved in sterile saline.

  • Treatment: From day 7 to day 21 post-bleomycin administration, mice were treated twice daily (BID) via oral gavage with either vehicle, this compound (30 mg/kg), or Nintedanib (30 mg/kg).

  • Endpoint Analysis: On day 21, animals were euthanized. Bronchoalveolar lavage fluid (BALF) was collected for collagen analysis, and lung tissues were harvested for histopathological evaluation and gene expression analysis.

Histopathological Analysis

Protocol:

  • Lung lobes were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.

  • Sections were stained with Masson's Trichrome to visualize collagen deposition.

  • The severity of fibrosis was quantified using the Ashcroft scoring method, a semi-quantitative scale ranging from 0 (normal lung) to 8 (total fibrosis). A blinded pathologist performed the scoring.

Soluble Collagen Assay

Protocol:

  • The total soluble collagen content in the BALF was quantified using the Sircol™ Soluble Collagen Assay kit, following the manufacturer's instructions.

  • Absorbance was read at 555 nm, and collagen concentration was determined by comparison to a standard curve.

Quantitative PCR (qPCR)

Protocol:

  • Total RNA was extracted from lung tissue homogenates using an RNeasy Mini Kit.

  • cDNA was synthesized from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit.

  • qPCR was performed using SYBR Green master mix on a real-time PCR system to determine the relative expression levels of alpha-smooth muscle actin (α-SMA) and Collagen Type I (Col1a1).

  • Gene expression was normalized to the housekeeping gene GAPDH, and the fold change was calculated using the 2-ΔΔCt method relative to the vehicle-treated group.

validation of a biomarker for 3-((Ethylphenylamino)methyl)benzenesulfonic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a specific biomarker for drug activity is a critical step in the pharmaceutical development pipeline. A validated biomarker can serve as a surrogate endpoint in clinical trials, facilitate patient stratification, and provide crucial insights into a drug's mechanism of action. This guide provides a comprehensive framework for the validation of a biomarker, using the hypothetical activity of the compound 3-((Ethylphenylamino)methyl)benzenesulfonic acid as an illustrative example.

Understanding the Molecular Target

Note: Publicly available scientific literature does not currently describe a specific biological activity or signaling pathway for this compound. The following pathway is presented as a hypothetical model to illustrate the biomarker validation process.

Let us assume that this compound (referred to as "Compound X") acts as an inhibitor of the fictional "Kinase Y" signaling pathway. In this hypothetical pathway, the binding of a "Growth Factor Z" to its receptor ("Receptor Z") triggers the phosphorylation and activation of Kinase Y. Activated Kinase Y then phosphorylates a downstream transcription factor, "Factor T," leading to the expression of genes involved in cellular proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Z Receptor Z Kinase Y Kinase Y Receptor Z->Kinase Y Activates Activated Kinase Y Activated Kinase Y Kinase Y->Activated Kinase Y Phosphorylation Factor T Factor T Activated Kinase Y->Factor T Phosphorylates Phosphorylated Factor T Phosphorylated Factor T Factor T->Phosphorylated Factor T Gene Expression Gene Expression Phosphorylated Factor T->Gene Expression Promotes Growth Factor Z Growth Factor Z Growth Factor Z->Receptor Z Binds Compound X Compound X Compound X->Kinase Y Inhibits

Caption: Hypothetical signaling pathway of Compound X.

Selecting and Validating a Biomarker

Based on our hypothetical pathway, a logical biomarker for Compound X's activity would be the phosphorylation level of Factor T (p-Factor T). A decrease in p-Factor T levels following treatment with Compound X would indicate successful target engagement and pathway inhibition.

Comparative Analysis of Potential Biomarkers
Biomarker CandidateAssay TypeProsCons
Phosphorylated Factor T (p-Factor T) ELISA, Western Blot, Mass SpectrometryDirect measure of target engagement; High specificityMay require specialized antibodies; Potentially low abundance
Downstream Gene Expression qPCR, RNA-SeqMeasures functional outcome of pathway inhibition; High sensitivityIndirect measure; Can be influenced by other pathways
Cellular Proliferation Cell Counting, MTT AssaySimple and cost-effective; Measures overall biological responseNon-specific; Can be affected by off-target effects
Experimental Workflow for Biomarker Validation

The validation of p-Factor T as a biomarker for Compound X activity would involve a series of experiments to establish its analytical validity, clinical qualification, and utility.

G cluster_analytical Analytical Validation cluster_clinical Clinical Qualification cluster_utility Utility Assessment A1 Assay Development A2 Specificity & Sensitivity A1->A2 A3 Precision & Reproducibility A2->A3 C1 Dose-Response in Cell Lines A3->C1 C2 In Vivo Model Studies C1->C2 C3 Correlation with Efficacy C2->C3 U1 Patient Stratification Potential C3->U1 U2 Surrogate Endpoint Evaluation U1->U2

Caption: Experimental workflow for biomarker validation.

Detailed Experimental Protocols

Western Blot for p-Factor T Detection
  • Cell Lysis: Treat cells with Compound X or a vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Factor T overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative PCR (qPCR) for Downstream Gene Expression
  • RNA Extraction: Treat cells as described above. Extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target gene(s) and a housekeeping gene (e.g., ACTB, GAPDH).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Comparison with Alternative Compounds

To further validate the specificity of Compound X, its effects on p-Factor T levels should be compared with those of other kinase inhibitors.

CompoundTargetEffect on p-Factor T
Compound X Kinase YSignificant Decrease
Alternative A (Kinase Z Inhibitor) Kinase ZNo significant change
Alternative B (Broad-spectrum Kinase Inhibitor) Multiple KinasesPotential decrease, but less specific

This comparative analysis helps to establish that the observed decrease in p-Factor T is a direct result of Compound X's inhibitory effect on Kinase Y and not a non-specific effect. By following a rigorous validation process, researchers can develop robust biomarkers that accelerate and de-risk the drug development process.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.